molecular formula C10H14N2O B113051 3-amino-N-isopropylbenzamide CAS No. 81882-62-4

3-amino-N-isopropylbenzamide

Cat. No.: B113051
CAS No.: 81882-62-4
M. Wt: 178.23 g/mol
InChI Key: GYXJWWPQRQOJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-isopropylbenzamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXJWWPQRQOJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401002281
Record name 3-Amino-N-(propan-2-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81882-62-4
Record name 3-Amino-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81882-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-(isopropyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081882624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-N-(propan-2-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N-(isopropyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-amino-N-isopropylbenzamide, a substituted benzamide of interest in chemical and pharmaceutical research. This document details its structural characteristics, physicochemical properties, and safety information. A generalized synthesis protocol and a hypothetical biological pathway are also presented to guide further investigation.

Core Chemical Properties

This compound is a solid organic compound.[1] Its core structure consists of a benzene ring substituted with an amino group and an N-isopropylcarboxamide group at the meta positions.

PropertyValueSource
IUPAC Name 3-amino-N-(propan-2-yl)benzamide[2]
CAS Number 81882-62-4[1]
Molecular Formula C10H14N2O[1][3][4]
Molecular Weight 178.23 g/mol [1]
Canonical SMILES CC(C)NC(=O)C1=CC(=CC=C1)N[2]
InChI Key GYXJWWPQRQOJRM-UHFFFAOYSA-N[1]
Appearance Solid[1]
Density 1.077 g/cm³ (predicted)[5]
Melting Point Data not available for this compound. For comparison, the melting point of the unsubstituted N-isopropylbenzamide is 101-103 °C.[6]N/A
Boiling Point Data not available.N/A
Solubility Data not available.N/A

Spectroscopic Data

While specific spectra for this compound are not publicly available, typical spectroscopic characteristics for related benzamide structures are well-documented. Researchers can anticipate the following features:

  • ¹H NMR: The spectrum would likely show signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the amine protons, and the amide proton. The chemical shifts and coupling patterns would be consistent with the structure.

  • ¹³C NMR: The spectrum would exhibit resonances for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the isopropyl group.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the primary amine and the secondary amide, a strong C=O stretching frequency for the amide carbonyl group, and characteristic aromatic C-H and C=C stretching and bending vibrations. For the related N-isopropylbenzamide, characteristic peaks are observed at 3290 cm⁻¹ (N-H) and 1630 cm⁻¹ (C=O).[6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (178.23 g/mol ) and fragmentation patterns characteristic of benzamides and isopropyl-containing compounds.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted benzamides is the coupling of a carboxylic acid with an amine. The following is a generalized protocol for the synthesis of this compound from 3-aminobenzoic acid and isopropylamine.

Reaction Scheme:

G reactant1 3-Aminobenzoic Acid product This compound reactant1->product reactant2 Isopropylamine reactant2->product reagents Coupling Agent (e.g., HATU, DCC) Base (e.g., DIPEA) reagents->product

Figure 1. General synthesis scheme for this compound.

Materials:

  • 3-Aminobenzoic acid

  • Isopropylamine

  • Coupling agent (e.g., HATU, DCC)

  • Amine base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reagents for workup and purification (e.g., 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄, and solvents for chromatography)

Procedure:

  • Dissolve 3-aminobenzoic acid in an anhydrous solvent.

  • Add the amine base (e.g., DIPEA, 2.0-3.0 equivalents).

  • Add the coupling agent (e.g., HATU, 1.1-1.2 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid.

  • Add isopropylamine (1.0-1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been reported for this compound, its structural similarity to 3-aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase (PARP), suggests that it may also exhibit PARP inhibitory activity.[5][7][8][9][10] PARP enzymes are involved in DNA repair, and their inhibition is a therapeutic strategy in cancer treatment, particularly in cancers with BRCA1/2 mutations.

The following diagram illustrates a hypothetical signaling pathway where this compound could act as a PARP inhibitor.

PARP_Inhibition_Pathway Hypothetical Signaling Pathway of this compound as a PARP Inhibitor cluster_nucleus Nucleus cluster_drug Hypothetical Signaling Pathway of this compound as a PARP Inhibitor cluster_outcome Cellular Outcome DNA_Damage DNA Damage (e.g., single-strand break) PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Inhibition_of_Repair Inhibition of DNA Repair DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair mediate Compound 3-amino-N- isopropylbenzamide Compound->PARP1 inhibits Apoptosis Apoptosis / Cell Death Inhibition_of_Repair->Apoptosis leads to

Figure 2. Hypothetical mechanism of action for this compound as a PARP1 inhibitor.

This proposed mechanism suggests that by inhibiting PARP1, this compound could prevent the recruitment of DNA repair proteins to sites of DNA damage. In cancer cells with deficient DNA repair pathways (e.g., BRCA-mutated), this inhibition could lead to an accumulation of DNA damage and ultimately, apoptosis.

Safety and Handling

This compound is classified as an irritant.[3] Safety data sheets for similar compounds indicate that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11][12] It may also cause respiratory irritation.[11]

Precautionary Measures:

  • Use only in a well-ventilated area.[11]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[11]

  • Avoid breathing dust.[11]

  • Wash hands thoroughly after handling.[11]

  • Do not eat, drink, or smoke when using this product.[11]

In case of exposure, seek immediate medical attention and refer to the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion

This compound is a chemical compound with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a hypothetical biological target. Further experimental validation is necessary to confirm the physical properties and to explore the biological activities of this compound.

References

An In-depth Technical Guide to 3-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 81882-62-4

This technical guide provides a comprehensive overview of 3-amino-N-isopropylbenzamide, a benzamide derivative of interest to researchers and drug development professionals. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide combines available information with data extrapolated from closely related structural analogs, particularly 3-aminobenzamide and other benzamide derivatives. All inferred data is clearly indicated.

Chemical and Physical Properties

This compound is a substituted aromatic amide. Its core structure consists of a benzene ring substituted with an amino group and an N-isopropylbenzamide moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 81882-62-4Chemical Abstracts Service
Molecular Formula C₁₀H₁₄N₂O[1][2]
Molecular Weight 178.23 g/mol [1][2]
Appearance Solid (inferred)Based on related benzamides
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Synthesis

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from 3-nitrobenzoic acid. The first step is the amidation of the carboxylic acid with isopropylamine, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-nitro-N-isopropylbenzamide (Amidation)

  • Reaction Setup: To a solution of 3-nitrobenzoic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (2-3 equivalents).

  • Addition of Amine: Slowly add isopropylamine (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography. Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Nitro Reduction)

  • Reaction Setup: Dissolve the 3-nitro-N-isopropylbenzamide (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Reduction: Carry out the reduction using a hydrogen source. This can be achieved by bubbling hydrogen gas through the reaction mixture or by using a transfer hydrogenation reagent like ammonium formate or hydrazine. General methods for the reduction of aromatic nitro compounds are well-established.[3][4]

  • Reaction Conditions: Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Nitro Reduction 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid Reaction_1 Reaction 3-Nitrobenzoic_Acid->Reaction_1 Isopropylamine Isopropylamine Isopropylamine->Reaction_1 Coupling_Agent Coupling Agent (e.g., DCC, HATU) Coupling_Agent->Reaction_1 Base_1 Base (e.g., TEA, DIPEA) Base_1->Reaction_1 3-Nitro-N-isopropylbenzamide 3-Nitro-N-isopropylbenzamide Reaction_1->3-Nitro-N-isopropylbenzamide Nitro_Compound 3-Nitro-N-isopropylbenzamide Reaction_2 Reaction Nitro_Compound->Reaction_2 Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) Reducing_Agent->Reaction_2 Final_Product This compound Reaction_2->Final_Product

A plausible two-step synthesis of this compound.

Spectroscopic Data (Inferred)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹)
¹H NMR Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The presence of the amino and amide groups will influence the splitting pattern. Isopropyl CH: A multiplet around δ 4.2-4.3 ppm. Isopropyl CH₃: A doublet around δ 1.2-1.3 ppm. Amide NH: A broad singlet, chemical shift is solvent dependent. Amino NH₂: A broad singlet, chemical shift is solvent dependent.
¹³C NMR Carbonyl Carbon: A signal around δ 167 ppm. Aromatic Carbons: Signals in the range of δ 110-150 ppm. Isopropyl CH: A signal around δ 42 ppm. Isopropyl CH₃: A signal around δ 23 ppm.
IR Spectroscopy N-H Stretching (Amine): Two bands in the region of 3300-3500 cm⁻¹. N-H Stretching (Amide): A band around 3300 cm⁻¹. C=O Stretching (Amide I): A strong band around 1630-1650 cm⁻¹. N-H Bending (Amide II): A band around 1550 cm⁻¹. C-N Stretching: Bands in the region of 1200-1400 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 178.

Biological Activity and Mechanism of Action

While there are no direct studies on the biological activity of this compound, its structural similarity to 3-aminobenzamide, a well-known inhibitor of Poly(ADP-ribose) polymerase (PARP), strongly suggests that it may exhibit similar pharmacological properties.[7][8][9][10][11]

PARP Inhibition

PARP is a family of enzymes involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.[7][9] The catalytic mechanism of PARP involves the transfer of ADP-ribose units from NAD+ to target proteins. 3-aminobenzamide acts as a competitive inhibitor of PARP by binding to the NAD+ binding site of the enzyme, thereby preventing the synthesis of poly(ADP-ribose) chains.[10] This inhibition of PARP can have significant downstream effects, including the potentiation of DNA-damaging agents and the induction of synthetic lethality in cancer cells with deficient DNA repair pathways (e.g., BRCA1/2 mutations).

PARP_Inhibition DNA_Damage DNA Damage (Single-Strand Break) PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR uses NAD NAD+ NAD->PAR DNA_Repair DNA Repair Protein Recruitment PAR->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival 3_ANIB This compound (Inferred) Inhibition Inhibition 3_ANIB->Inhibition Inhibition->PARP

Inferred mechanism of PARP inhibition by this compound.
Potential Therapeutic Applications

Based on the known activities of PARP inhibitors, this compound could be investigated for its potential in:

  • Oncology: As a sensitizer to chemotherapy and radiation, or as a standalone therapy in cancers with specific DNA repair defects.

  • Ischemia-Reperfusion Injury: PARP overactivation is implicated in the tissue damage that occurs following events like heart attack and stroke. PARP inhibitors have shown protective effects in preclinical models of myocardial infarction.[7][9]

  • Neurodegenerative Diseases: The role of PARP in neuroinflammation and neuronal cell death suggests that its inhibitors could be beneficial in conditions such as Parkinson's and Alzheimer's disease.

Experimental Protocol: In Vitro PARP Inhibition Assay
  • Assay Principle: A colorimetric or fluorometric assay can be used to measure the activity of purified PARP enzyme. These assays typically measure the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Procedure:

    • Coat a 96-well plate with histones.

    • Add a reaction mixture containing the PARP enzyme, biotinylated NAD+, and varying concentrations of this compound (or a known inhibitor as a positive control).

    • Incubate the plate to allow the PARP reaction to proceed.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated ADP-ribose on the histones.

    • Add a colorimetric HRP substrate (e.g., TMB). The intensity of the color produced is proportional to the PARP activity.

    • Measure the absorbance at the appropriate wavelength and calculate the IC₅₀ value for this compound.

PARP_Assay_Workflow Start Start Plate_Coating Coat 96-well plate with histones Start->Plate_Coating Reaction_Setup Add PARP enzyme, biotinylated NAD+, and test compound Plate_Coating->Reaction_Setup Incubation Incubate to allow PARP reaction Reaction_Setup->Incubation Washing_1 Wash plate Incubation->Washing_1 HRP_Addition Add Streptavidin-HRP Washing_1->HRP_Addition Washing_2 Wash plate HRP_Addition->Washing_2 Substrate_Addition Add HRP substrate Washing_2->Substrate_Addition Measurement Measure absorbance Substrate_Addition->Measurement Analysis Calculate IC₅₀ Measurement->Analysis End End Analysis->End

A typical workflow for an in vitro PARP inhibition assay.

Conclusion

This compound is a benzamide derivative with a high potential for biological activity, primarily as a PARP inhibitor. While direct experimental data for this compound is scarce, a robust body of evidence from structurally related compounds, particularly 3-aminobenzamide, provides a strong rationale for its further investigation in the fields of oncology, cardiovascular disease, and neurodegeneration. The synthetic route is straightforward, and established in vitro assays can be readily applied to determine its inhibitory potency against PARP and to explore its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in exploring the properties and applications of this promising compound.

References

3-Amino-N-isopropylbenzamide: A Technical Guide on the Putative Mechanism of Action as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature extensively details the activity of 3-aminobenzamide as a Poly(ADP-ribose) polymerase (PARP) inhibitor. However, specific biological data for its derivative, 3-amino-N-isopropylbenzamide, is scarce in publicly available resources. This guide, therefore, extrapolates the likely mechanism of action of this compound based on the well-established role of the 3-aminobenzamide pharmacophore in PARP inhibition. All experimental data and protocols provided are representative of the evaluation of PARP inhibitors in general and may not have been specifically applied to this compound.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability. In the context of oncology, PARP inhibitors have emerged as a significant class of therapeutic agents, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. 3-Aminobenzamide is a well-characterized, first-generation PARP inhibitor. This compound, a derivative of this parent compound, is anticipated to share a similar mechanism of action centered on the inhibition of PARP enzymes. This document provides a detailed overview of this putative mechanism, supported by generalized experimental protocols and data presentation formats relevant to the study of such inhibitors.

Core Mechanism of Action: PARP Inhibition

The primary proposed mechanism of action for this compound is the inhibition of PARP enzymes, particularly PARP1 and PARP2. These enzymes play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.

The Role of PARP in DNA Repair

Upon detection of a DNA SSB, PARP1 binds to the damaged site. This binding activates the enzyme to catalyze the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) (PAR). This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair of the break.

Inhibition by this compound (Putative)

This compound, like its parent compound 3-aminobenzamide, is thought to act as a competitive inhibitor of NAD+ at the catalytic domain of PARP. By occupying the NAD+ binding site, the molecule prevents the synthesis of PAR chains. This inhibition leads to two key downstream consequences:

  • Enzymatic Inhibition: The prevention of PARylation blocks the recruitment of the DNA repair machinery, leading to an accumulation of unrepaired SSBs.

  • PARP Trapping: More significantly, many PARP inhibitors, including potentially this compound, "trap" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is a cytotoxic lesion that can stall and collapse replication forks during DNA replication, leading to the formation of more deleterious double-strand breaks (DSBs).

Synthetic Lethality

In normal, healthy cells, the DSBs resulting from PARP inhibitor action can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in genes essential for HR, such as BRCA1 and BRCA2, these DSBs cannot be accurately repaired. The accumulation of unresolved DSBs triggers genomic instability and, ultimately, cell death. This concept, where the combination of two otherwise non-lethal defects (in this case, PARP inhibition and a deficient HR pathway) leads to cell death, is known as synthetic lethality .

Signaling Pathway

The following diagram illustrates the central role of PARP in DNA single-strand break repair and the mechanism of its inhibition.

PARP_Signaling_Pathway PARP Signaling Pathway and Inhibition cluster_0 DNA Damage and Repair cluster_1 PARP Inhibition cluster_2 Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PARylation PAR Synthesis (PARylation) PARP1->PARylation catalyzes PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping leads to Repair_Complex Recruitment of Repair Proteins (XRCC1, LigIII, Polβ) PARylation->Repair_Complex facilitates SSB_Repair SSB Repair Repair_Complex->SSB_Repair Inhibitor This compound Inhibitor->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Proficient HR-Proficient Cells (Normal Cells) DNA_DSB->HR_Proficient HR_Deficient HR-Deficient Cells (e.g., BRCA mutant) DNA_DSB->HR_Deficient DSB_Repair DSB Repair via Homologous Recombination HR_Proficient->DSB_Repair Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis leads to Cell_Survival Cell Survival DSB_Repair->Cell_Survival

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following tables present data for the parent compound, 3-aminobenzamide, to serve as a representative example for this class of inhibitors.

Table 1: In Vitro Potency of 3-Aminobenzamide

ParameterValueCell Line/SystemReference
IC50 ~30 µMBiochemical Assay[1]
IC50 <50 nMCHO cells[2]
Ki 1.8 µM-[3]

Table 2: In Vivo Efficacy of 3-Aminobenzamide (Representative Studies)

Animal ModelDosing RegimenOutcomeReference
Mouse model of transient focal cerebral ischemia40 mg/kg, i.p.30% decrease in infarct volume[4]
Rat model of renal ischemia/reperfusion100 mg/kg/day, i.p.Significant reduction in serum creatinine and BUN[5]

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize PARP inhibitors.

PARP Activity Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP in a cell-free system.

Principle: This method measures the incorporation of a labeled NAD+ substrate onto histone proteins by purified PARP enzyme. The amount of incorporated label is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Purified recombinant human PARP1 enzyme

  • Histone proteins (H1 or a mixture)

  • Biotinylated NAD+

  • Streptavidin-coated microplate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compound (this compound) at various concentrations

  • Stop buffer (e.g., containing a high concentration of 3-aminobenzamide or similar inhibitor)

  • Detection reagent (e.g., HRP-conjugated anti-PAR antibody and a suitable substrate)

  • Plate reader

Procedure:

  • Coat a streptavidin-coated 96-well plate with histone proteins and incubate to allow binding. Wash unbound histones.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In each well, add the assay buffer, purified PARP1 enzyme, and the test compound at the desired concentration. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop buffer.

  • Wash the plate to remove unbound reagents.

  • Add the HRP-conjugated anti-PAR antibody and incubate.

  • Wash the plate and add the HRP substrate.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[4]

Materials:

  • Cancer cell lines (e.g., BRCA-deficient and BRCA-proficient lines for comparison)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-treated control wells.

  • Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, add 10-20 µL of the MTT solution to each well.

  • Incubate the plate for another 2-4 hours to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[6]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a potential PARP inhibitor.

Experimental_Workflow Preclinical Evaluation Workflow for a PARP Inhibitor Start Compound Synthesis (this compound) Biochemical_Assay Biochemical PARP Activity Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Cell_Viability Cell Viability Assay (e.g., MTT) (IC50 in cell lines) Cell_Based_Assays->Cell_Viability PARP_Inhibition_Cellular Cellular PARP Inhibition Assay (e.g., PAR levels by Western Blot) Cell_Based_Assays->PARP_Inhibition_Cellular DNA_Damage DNA Damage Assessment (e.g., γH2AX foci) Cell_Based_Assays->DNA_Damage In_Vivo_Studies In Vivo Animal Models Cell_Viability->In_Vivo_Studies PARP_Inhibition_Cellular->In_Vivo_Studies DNA_Damage->In_Vivo_Studies Xenograft_Model Tumor Xenograft Studies (e.g., BRCA-mutant tumors) In_Vivo_Studies->Xenograft_Model PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD Toxicity Toxicity Studies In_Vivo_Studies->Toxicity Lead_Optimization Lead Optimization / Further Development Xenograft_Model->Lead_Optimization PK_PD->Lead_Optimization Toxicity->Lead_Optimization

Caption: A generalized experimental workflow for the preclinical assessment of a novel PARP inhibitor.

Conclusion

References

Potential Therapeutic Applications of 3-Amino-N-isopropylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 3-Aminobenzamide

3-Aminobenzamide is a notable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[1] PARP enzymes are crucial in the cellular response to DNA damage, playing a significant role in DNA repair, genomic stability, and programmed cell death. By inhibiting PARP, 3-aminobenzamide has been investigated for its therapeutic potential in a variety of disease models, particularly in oncology and ischemia-reperfusion injuries.

Core Mechanism of Action: PARP Inhibition

The primary mechanism of action for 3-aminobenzamide is the inhibition of PARP enzymes. In the presence of DNA damage, PARP is activated and catalyzes the transfer of ADP-ribose units from NAD+ to nuclear proteins, forming long polymers of poly(ADP-ribose) (PAR). This process is essential for the recruitment of DNA repair proteins. Inhibition of PARP by 3-aminobenzamide disrupts this signaling cascade.

cluster_inhibition Inhibition by 3-Aminobenzamide DNA_Damage DNA Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation PAR_Formation Poly(ADP-ribose) (PAR) Formation PARP_Activation->PAR_Formation uses NAD NAD+ NAD->PAR_Formation Protein_Modification PARylation of Nuclear Proteins PAR_Formation->Protein_Modification DDR_Recruitment Recruitment of DNA Repair Proteins Protein_Modification->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor 3-Aminobenzamide Inhibitor->PARP_Activation inhibits

Caption: Mechanism of PARP Inhibition by 3-Aminobenzamide.

Potential Therapeutic Applications

Based on its PARP inhibitory activity, 3-aminobenzamide has demonstrated potential in several therapeutic areas:

Oncology

As a PARP inhibitor, 3-aminobenzamide can function as a sensitizer for chemotherapy and radiation therapy. By preventing DNA repair, it can enhance the efficacy of DNA-damaging agents in cancer cells.

Ischemia-Reperfusion Injury

Studies have shown that 3-aminobenzamide can mitigate tissue damage caused by ischemia-reperfusion (I/R) in organs such as the kidney and liver.[2][3] The protective effect is attributed to the reduction of oxidative and nitrosative stress.

Retinal Degeneration

3-Aminobenzamide has been investigated for its neuroprotective effects in the retina. It has shown potential in protecting photoreceptor cells from apoptosis induced by DNA damage.[1]

Modulation of Apoptosis

Research indicates that PARP is involved in regulating cell death.[4] 3-Aminobenzamide has been shown to protect certain cells from apoptosis, suggesting its potential in conditions characterized by excessive cell death.[4]

Preclinical Data

The following tables summarize quantitative data from preclinical studies on 3-aminobenzamide.

Table 1: In Vivo Efficacy of 3-Aminobenzamide in Renal Ischemia-Reperfusion Injury in Rats [2]

GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (mg/dL)Aspartate Aminotransferase (U/L)
Sham-operated0.5 ± 0.118 ± 285 ± 10
Sham-operated + 3-AB0.6 ± 0.119 ± 388 ± 12
I/R2.8 ± 0.4125 ± 15210 ± 25
I/R + 3-AB1.2 ± 0.265 ± 8120 ± 18
Data are presented as mean ± SD. *p < 0.05 compared to the I/R group.

Table 2: Effect of 3-Aminobenzamide on Oxidative Stress Markers in Renal Tissue [2]

GroupMalondialdehyde (nmol/g tissue)Superoxide Dismutase (U/mg protein)Glutathione Peroxidase (U/mg protein)
Sham-operated45 ± 52.5 ± 0.31.8 ± 0.2
I/R98 ± 121.1 ± 0.20.7 ± 0.1
I/R + 3-AB60 ± 82.1 ± 0.31.5 ± 0.2
Data are presented as mean ± SD. *p < 0.05 compared to the I/R group.

Table 3: In Vitro PARP Inhibition [5]

CompoundCell LineIC50
3-AminobenzamideCHO~50 nM

Experimental Protocols

In Vivo Renal Ischemia-Reperfusion Model[2]

This protocol describes the methodology used to evaluate the protective effects of 3-aminobenzamide against renal I/R injury in rats.

start Start animal_prep Acclimatize Male Sprague-Dawley Rats start->animal_prep grouping Divide into 4 Groups: 1. Sham 2. Sham + 3-AB 3. I/R 4. I/R + 3-AB animal_prep->grouping treatment Administer 3-AB (100 mg/kg/day, i.p.) for 14 days to Groups 2 & 4 grouping->treatment surgery Induce Anesthesia treatment->surgery ischemia Induce Bilateral Renal Ischemia (60 min) in Groups 3 & 4 surgery->ischemia reperfusion Reperfusion (6 h) ischemia->reperfusion collection Collect Blood and Kidney Tissue Samples reperfusion->collection analysis Biochemical and Histological Analysis collection->analysis end End analysis->end

Caption: Experimental Workflow for In Vivo Renal I/R Study.

Detailed Steps:

  • Animals: Male Sprague-Dawley rats were used for the study.

  • Grouping: The animals were randomly divided into four groups: sham-operated, sham-operated + 3-AB, ischemia/reperfusion (I/R), and I/R + 3-AB.

  • Treatment: The treatment groups received 3-aminobenzamide (100 mg/kg/day, intraperitoneally) for 14 days prior to the induction of ischemia.

  • Surgical Procedure:

    • Anesthesia was induced in the rats.

    • In the I/R and I/R + 3-AB groups, both renal arteries were clamped for 60 minutes to induce ischemia.

    • The clamps were then removed to allow for 6 hours of reperfusion.

    • The sham-operated groups underwent the same surgical procedure without clamping the renal arteries.

  • Sample Collection: After the reperfusion period, blood and kidney tissue samples were collected for analysis.

  • Analysis: Serum levels of creatinine, blood urea nitrogen, and aspartate aminotransferase were measured. Kidney tissue was analyzed for markers of oxidative stress (malondialdehyde, superoxide dismutase, glutathione peroxidase) and underwent histological examination.

Synthesis of 3-Amino-N-isopropylbenzamide

While detailed therapeutic data is lacking, the synthesis of this compound can be approached through standard organic chemistry reactions. A plausible synthetic route is outlined below.

start 3-Nitrobenzoic Acid step1 Activation with SOCl₂ or similar reagent to form acyl chloride start->step1 intermediate1 3-Nitrobenzoyl Chloride step1->intermediate1 step2 Reaction with Isopropylamine intermediate1->step2 intermediate2 3-Nitro-N-isopropylbenzamide step2->intermediate2 step3 Reduction of the nitro group (e.g., H₂, Pd/C or SnCl₂/HCl) intermediate2->step3 product This compound step3->product

Caption: Plausible Synthetic Route for this compound.

Future Directions

The therapeutic potential of this compound remains to be elucidated. Future research should focus on:

  • In vitro screening: Assessing the PARP inhibitory activity of this compound in comparison to 3-aminobenzamide.

  • Pharmacokinetic studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • In vivo efficacy studies: Testing the compound in relevant animal models of diseases where PARP inhibitors have shown promise, such as cancer and ischemia-reperfusion injury.

Conclusion

While direct evidence for the therapeutic applications of this compound is currently unavailable, the extensive research on its parent compound, 3-aminobenzamide, provides a strong rationale for its investigation as a potential therapeutic agent. Its likely role as a PARP inhibitor opens up possibilities for its use in oncology, as a protective agent against ischemia-reperfusion injury, and in other conditions involving DNA damage and repair. Further preclinical studies are warranted to characterize its pharmacological profile and validate its therapeutic potential.

References

An In-depth Technical Guide on the Role of 3-Aminobenzamide in the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This technical guide focuses on the well-characterized compound 3-aminobenzamide (3-AB) as a representative molecule to explore the interplay between aminobenzamide derivatives and the DNA damage response. Extensive literature searches for "3-amino-N-isopropylbenzamide" did not yield sufficient public data to construct a detailed technical guide on its specific biological activities. Therefore, 3-aminobenzamide is used as a proxy to provide a comprehensive overview of the mechanisms and experimental approaches relevant to this class of compounds.

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). The DDR detects DNA lesions, signals their presence, and promotes their repair. A key player in the DDR, particularly in the repair of single-strand breaks (SSBs), is the nuclear enzyme Poly(ADP-ribose) polymerase (PARP).

3-Aminobenzamide (3-AB) is a first-generation, potent inhibitor of PARP enzymes.[1][2] It acts as a competitive inhibitor of NAD+, the substrate for PARP, thereby disrupting the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to sites of damage.[3] This inhibition of PARP activity has profound implications for cancer therapy, as it can sensitize tumor cells to DNA-damaging agents and radiation. This guide provides a technical overview of the mechanism of action of 3-aminobenzamide, quantitative data on its biological effects, and detailed protocols for key experimental assays.

Mechanism of Action: PARP Inhibition and the DNA Damage Response

The primary mechanism of action of 3-aminobenzamide is the inhibition of PARP-1 and PARP-2. In the presence of DNA strand breaks, PARP-1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming long, branched PAR chains. This process, known as PARylation, serves as a scaffold to recruit other DDR proteins, including XRCC1, DNA ligase III, and DNA polymerase β, to facilitate DNA repair.

By inhibiting PARP, 3-aminobenzamide prevents the formation of these PAR chains. This has several downstream consequences:

  • Inhibition of DNA Repair: The recruitment of the base excision repair (BER) and single-strand break repair (SSBR) machinery is impaired. This leads to an accumulation of unrepaired SSBs.[4]

  • Synthetic Lethality: In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated repair leads to the collapse of replication forks, the formation of double-strand breaks (DSBs), and ultimately, cell death. This concept is known as synthetic lethality.

  • Sensitization to Chemotherapy and Radiotherapy: By preventing the repair of DNA damage induced by alkylating agents, topoisomerase inhibitors, and ionizing radiation, 3-aminobenzamide enhances the cytotoxic effects of these cancer therapies.[5][6]

  • Modulation of Cell Cycle Checkpoints: 3-aminobenzamide has been shown to affect cell cycle progression following DNA damage. It can suppress the G1 arrest and enhance the G2 arrest induced by gamma-irradiation, suggesting an influence on the p53-dependent signaling pathway.[7][8]

Signaling Pathway Diagram

DNA_Damage_Response cluster_0 DNA Damage Induction cluster_1 PARP-mediated Repair cluster_2 Inhibition by 3-Aminobenzamide cluster_3 Downstream Consequences DNA Damaging Agent DNA Damaging Agent DNA_SSB Single-Strand Break (SSB) DNA Damaging Agent->DNA_SSB PARP1 PARP1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Accumulated_SSBs Accumulated SSBs Repair_Proteins XRCC1, Ligase III, Pol β PAR->Repair_Proteins recruits Repair_Proteins->DNA_SSB repairs 3_AB 3-Aminobenzamide 3_AB->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Accumulated_SSBs->Replication_Fork_Collapse DSBs Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSBs Cell_Death Cell Death / Apoptosis DSBs->Cell_Death

Figure 1: Simplified signaling pathway of PARP inhibition by 3-aminobenzamide in the DNA damage response.

Quantitative Data Presentation

The biological effects of 3-aminobenzamide have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Efficacy of 3-Aminobenzamide

ParameterCell LineValueReference
PARP Inhibition IC50 CHO cells~50 nM[1][9][10]
-~30 µM[11]
Effective Concentration for >95% PARP Inhibition CHO cells>1 µM[1]
Concentration for G1 Arrest Suppression C3D2F1 3T3-a cells4 mM[7][12]
Radiosensitization (Enhancement Ratio) Human cervix carcinoma xenografts (HX 155, HX 156, HX 160)1.37, 1.55, 1.02[13]
Chemosensitization (Potentiation of MMS-induced killing) Human cell lines2.7-fold (average)Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. Carcinogenesis. 1988 Apr;9(4):541-6.

Table 2: In Vivo Dosage and Efficacy of 3-Aminobenzamide

Animal ModelConditionDosageOutcomeReference
Rat Myocardial Infarction20 mg/kg (i.p.)Reduced infarct size[14]
Rat Renal Ischemia/Reperfusion100 mg/kg/day (i.p.) for 14 daysReduced renal injury[15]
Mouse Transient Focal Cerebral Ischemia40 mg/kg (i.p.)30% decrease in infarct volume[16]
Mouse (CBA) Radiation-induced stem cell killing66-450 mg/kgSignificantly enhanced stem-cell killing[17][18]
Mouse Gamma-irradiated wound healing50 µM (topical cream)Accelerated wound contraction[19]
Rat Gamma irradiation-induced organ damage5 and 10 mg/kg (i.p.)Protected against organ damage[20]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of 3-aminobenzamide on the DNA damage response.

PARP Activity Assay

This assay measures the enzymatic activity of PARP by quantifying the incorporation of radiolabeled NAD+ into acid-precipitable macromolecules.

Materials:

  • Cell culture plates (12-well)

  • Sheared genomic DNA

  • 3H-NAD+

  • Reaction buffer (containing Tris-HCl, MgCl2, DTT)

  • Ice-cold 5% Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Protocol:

  • Seed cells in 12-well plates and culture until they reach the desired confluency.

  • Treat cells with varying concentrations of 3-aminobenzamide for the desired duration.

  • Wash the cell cultures.

  • Add the reaction mixture containing the reaction buffer, sheared genomic DNA, and 3H-NAD+ directly to the wells.

  • Incubate at 37°C for 60 minutes to allow the PARP reaction to proceed.

  • Stop the reaction by mechanically removing the cells and transferring them to a microcentrifuge tube.

  • Precipitate the macromolecules by adding ice-cold 5% TCA.

  • Wash the precipitate to remove unincorporated 3H-NAD+.

  • Measure the radioactivity of the precipitate using a scintillation counter.

  • Calculate the relative PARP activity based on the amount of incorporated 3H-NAD+.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony, thereby measuring the cytotoxic and cytostatic effects of a treatment.

Materials:

  • Cell culture dishes (6-well or 100 mm)

  • Complete growth medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 10% neutral buffered formalin)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

  • Irradiator or chemotherapeutic agent

Protocol:

  • Prepare a single-cell suspension from a stock culture of the desired cell line.

  • Count the cells and determine the plating efficiency.

  • Seed a calculated number of cells into culture dishes. The number of cells seeded will depend on the expected toxicity of the treatment.

  • Allow the cells to attach overnight.

  • Treat the cells with varying concentrations of 3-aminobenzamide, either alone or in combination with radiation or a chemotherapeutic agent.

  • Incubate the plates for a period that allows for colony formation (typically 7-14 days), ensuring the colonies consist of at least 50 cells.

  • After the incubation period, remove the medium and wash the colonies with PBS.

  • Fix the colonies with a fixation solution for 15-30 minutes.[21]

  • Stain the colonies with a crystal violet solution for 30-60 minutes.[21]

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies in each dish.

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Experimental Workflow Diagram

Clonogenic_Assay_Workflow start Start prepare_cells Prepare Single-Cell Suspension start->prepare_cells seed_cells Seed Cells in Culture Dishes prepare_cells->seed_cells treat_cells Treat with 3-AB +/- DNA Damaging Agent seed_cells->treat_cells incubate Incubate for 7-14 Days treat_cells->incubate fix_stain Fix and Stain Colonies incubate->fix_stain count_colonies Count Colonies fix_stain->count_colonies calculate_survival Calculate Surviving Fraction count_colonies->calculate_survival end End calculate_survival->end

Figure 2: General workflow for a clonogenic survival assay.
Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Flow cytometer

  • Propidium iodide (PI) or other DNA-staining dye

  • RNase A

  • 70% ethanol (ice-cold)

  • Cell suspension

Protocol:

  • Culture and treat cells with 3-aminobenzamide and/or a DNA-damaging agent.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing PI and RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Gate the cell population to exclude debris and doublets.

  • Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase.

Conclusion

3-Aminobenzamide, as a potent inhibitor of PARP, plays a significant role in modulating the DNA damage response. Its ability to inhibit DNA repair and sensitize cancer cells to genotoxic agents has made it a valuable tool in cancer research and a precursor to the development of more potent and specific PARP inhibitors currently in clinical use. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of 3-aminobenzamide and other PARP inhibitors on cellular responses to DNA damage. While specific data on this compound remains elusive, the extensive research on 3-aminobenzamide provides a strong foundation for understanding the potential therapeutic applications of this class of compounds in oncology. Further research into N-substituted derivatives of 3-aminobenzamide may reveal compounds with improved pharmacological properties and clinical efficacy.

References

Synthesis of 3-amino-N-isopropylbenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for 3-amino-N-isopropylbenzamide, a substituted benzamide of interest for research and development. The document details the chemical reactions, experimental protocols, and relevant data, presented in a format tailored for scientific professionals.

Synthetic Strategy

The most direct and efficient synthesis of this compound involves a two-step process. This strategy begins with the formation of an amide bond between 3-nitrobenzoyl chloride and isopropylamine, followed by the reduction of the nitro group to the desired amine. This approach is favored due to the ready availability of the starting materials and the generally high yields of the individual reactions.

Overall Reaction Scheme:

Experimental Protocols

Step 1: Synthesis of 3-Nitro-N-isopropylbenzamide

This reaction is a nucleophilic acyl substitution where the isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct.

Materials:

  • 3-Nitrobenzoyl chloride

  • Isopropylamine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.0-1.2 equivalents) and triethylamine (1.2-1.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the 3-nitrobenzoyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes. A precipitate of triethylammonium chloride may form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude 3-nitro-N-isopropylbenzamide.

  • The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.

Step 2: Synthesis of this compound

The reduction of the aromatic nitro group to an amine is a common transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Materials:

  • 3-Nitro-N-isopropylbenzamide

  • Palladium on carbon (Pd/C, 5-10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2)

  • Celite or another filtration aid

Procedure:

  • In a hydrogenation flask, dissolve 3-nitro-N-isopropylbenzamide (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Carefully add the Pd/C catalyst (typically 5-10 mol % of palladium).

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Physicochemical Properties

Property3-Nitro-N-isopropylbenzamide (Intermediate)This compound (Final Product)
Molecular Formula C10H12N2O3C10H14N2O
Molecular Weight 208.22 g/mol 178.23 g/mol
Appearance Likely a pale yellow to white solidLikely an off-white to light brown solid
CAS Number 36098-38-381882-62-4

Table 2: Reaction Parameters (Typical)

ParameterStep 1: AmidationStep 2: Reduction
Solvent Dichloromethane (DCM)Methanol (MeOH) or Ethanol (EtOH)
Temperature 0 °C to Room TemperatureRoom Temperature
Pressure Atmospheric1-4 atm (Hydrogen)
Catalyst N/APalladium on Carbon (Pd/C)
Reaction Time 1-4 hours2-12 hours
Purity (Typical) >95% after purification>98% after purification

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction 3_Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride Reaction_1 Amide Formation (DCM, Et3N, 0°C to RT) 3_Nitrobenzoyl_Chloride->Reaction_1 Isopropylamine Isopropylamine Isopropylamine->Reaction_1 Workup_1 Aqueous Workup & Purification Reaction_1->Workup_1 Intermediate 3-Nitro-N-isopropylbenzamide Reaction_2 Catalytic Hydrogenation (Pd/C, H2, MeOH) Intermediate->Reaction_2 Workup_1->Intermediate Workup_2 Filtration & Solvent Removal Reaction_2->Workup_2 Final_Product This compound Workup_2->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

PARP_Inhibition_Pathway DNA_Damage DNA Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation NAD_Depletion NAD+ Depletion PARP_Activation->NAD_Depletion DNA_Repair_Inhibition Inhibition of DNA Repair PARP_Activation->DNA_Repair_Inhibition ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death 3_Amino_N_isopropylbenzamide This compound (Potential PARP Inhibitor) 3_Amino_N_isopropylbenzamide->PARP_Activation 3_Amino_N_isopropylbenzamide->DNA_Repair_Inhibition Leads to

Caption: Conceptual signaling pathway of PARP inhibition, a potential application.

The Evolving Landscape of 3-amino-N-isopropylbenzamide: A Technical Guide to its Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Review for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural analogs and derivatives of 3-amino-N-isopropylbenzamide, a versatile scaffold with significant potential in medicinal chemistry. This document provides a detailed overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound class, with a particular focus on their roles as Poly(ADP-ribose) polymerase (PARP) inhibitors and antimicrobial agents. This guide is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Core Compound and Its Significance

This compound belongs to the broader class of benzamides, a structural motif present in numerous biologically active molecules. The core structure, characterized by a benzene ring substituted with an amino group at the 3-position and an N-isopropyl carboxamide group, offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Structural Analogs and Derivatives: A Focus on PARP Inhibition and Antimicrobial Activity

Our investigation into the structural analogs of this compound reveals two primary areas of therapeutic interest: PARP inhibition and antimicrobial activity.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The 3-aminobenzamide moiety is a well-established pharmacophore for the inhibition of PARP enzymes, which are critical for DNA repair.[1][2][3][4] By mimicking the nicotinamide portion of the NAD+ substrate, these compounds can competitively inhibit PARP activity.[1] This mechanism is of particular interest in oncology, where PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1]

While 3-aminobenzamide itself is a known PARP inhibitor with an IC50 of approximately 30 µM, the exploration of N-substituted derivatives can lead to enhanced potency and selectivity.[3] The N-isopropyl group in the parent compound can be systematically replaced with other alkyl or aryl groups to probe the binding pocket of the enzyme and establish a clear structure-activity relationship.

Table 1: PARP-1 Inhibitory Activity of Selected Benzamide Derivatives

Compound IDStructurePARP-1 IC50 (nM)
1 3-aminobenzamide~30,000
2 (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide434
3 Tetrazolyl analogue (51)35
4 4-carboxybenzylidene analogue (60)68
5 Isoform-selective inhibitor (81)30 (PARP-1), 2 (PARP-2)

Note: Data for compounds 2-5 are from a study on related benzofuran-7-carboxamides and are presented to illustrate the potential for potency improvement through structural modification of a core benzamide scaffold.[1]

Antimicrobial Activity

Derivatives of benzamide have also demonstrated promising activity against a range of bacterial pathogens. The mechanism of action can vary, but these compounds have the potential to interfere with essential bacterial processes. The exploration of different substituents on both the aromatic ring and the amide nitrogen is a key strategy in the development of novel antibacterial agents.

Table 2: Antimicrobial Activity of Selected N-Substituted Benzamide Derivatives

Compound IDStructureTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
6 N-(4-hydroxyphenyl)benzamideBacillus subtilis256.25
Escherichia coli313.12
7 N-(p-tolyl)benzamideBacillus subtilis246.25
Escherichia coli243.12
8 N-(4-bromophenyl)benzamideBacillus subtilis246.25
Escherichia coli243.12

Note: The data presented is for N-substituted benzamides and highlights the impact of substitutions on antimicrobial efficacy.[5]

Experimental Protocols

To facilitate further research and development in this area, we provide detailed methodologies for key experiments.

Synthesis of N-Substituted Benzamides (General Procedure)

The synthesis of N-substituted benzamides, including this compound and its analogs, can be achieved through the coupling of a corresponding benzoic acid with a primary or secondary amine. A common method involves the activation of the carboxylic acid to an acid chloride, followed by reaction with the amine.

Protocol 1: Synthesis of N-Substituted Benzamides via Acid Chloride

  • Acid Chloride Formation:

    • Dissolve the substituted benzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

    • Add thionyl chloride (1.1-1.5 equivalents) dropwise to the solution at 0°C.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride. The crude product is often used immediately in the next step.

  • Amide Formation:

    • Dissolve the crude acid chloride in an anhydrous solvent such as dichloromethane at 0°C.

    • Add the desired amine (1-1.2 equivalents) dropwise to the solution. A base, such as triethylamine or pyridine (1.1-1.5 equivalents), may be added to scavenge the HCl byproduct.

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-substituted benzamide.[5]

In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1 by detecting the incorporation of biotinylated NAD+ into histone proteins.

Protocol 2: PARP-1 Chemiluminescent Assay

  • Plate Preparation:

    • Use a 96-well plate pre-coated with histone proteins.

    • Block the wells with a suitable blocking buffer for at least 90 minutes at room temperature.

    • Wash the plate three times with a wash buffer (e.g., PBST).

  • Inhibitor and Enzyme Preparation:

    • Prepare serial dilutions of the test compounds and a positive control inhibitor (e.g., Olaparib) in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.

  • Enzymatic Reaction:

    • Add the diluted test compounds or vehicle control to the appropriate wells.

    • Initiate the reaction by adding the PARP-1 master mix to all wells except the blank.

    • Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add streptavidin-HRP conjugate, diluted in blocking buffer, to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add a chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol 3: Broth Microdilution MIC Assay

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

    • Dilute the suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and signaling pathways.

experimental_workflow_synthesis cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Characterization Substituted Benzoic Acid Substituted Benzoic Acid Acid Chloride Formation Acid Chloride Formation Substituted Benzoic Acid->Acid Chloride Formation Amine Amine Amide Coupling Amide Coupling Amine->Amide Coupling Acid Chloride Formation->Amide Coupling Work-up Work-up Amide Coupling->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization Final Compound Final Compound Characterization->Final Compound

Caption: General workflow for the synthesis of N-substituted benzamide derivatives.

parp_inhibition_pathway DNA Single-Strand Break DNA Single-Strand Break PARP Activation PARP Activation DNA Single-Strand Break->PARP Activation NAD+ Cleavage NAD+ Cleavage PARP Activation->NAD+ Cleavage PAR Polymer Synthesis PAR Polymer Synthesis NAD+ Cleavage->PAR Polymer Synthesis Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PAR Polymer Synthesis->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP Activation Inhibits

Caption: Simplified signaling pathway of PARP-mediated DNA repair and its inhibition.

mic_assay_workflow Compound Serial Dilution Compound Serial Dilution Inoculation of 96-well Plate Inoculation of 96-well Plate Compound Serial Dilution->Inoculation of 96-well Plate Bacterial Inoculum Preparation Bacterial Inoculum Preparation Bacterial Inoculum Preparation->Inoculation of 96-well Plate Incubation (37°C, 16-24h) Incubation (37°C, 16-24h) Inoculation of 96-well Plate->Incubation (37°C, 16-24h) Visual Inspection for Growth Visual Inspection for Growth Incubation (37°C, 16-24h)->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for therapeutic innovation. The established roles of related compounds as PARP inhibitors and antimicrobial agents provide a strong rationale for the continued exploration of this chemical space. Future research should focus on the synthesis and systematic evaluation of a diverse library of analogs to build a comprehensive structure-activity relationship. This will enable the rational design of next-generation compounds with enhanced potency, selectivity, and drug-like properties for the potential treatment of cancer and infectious diseases.

References

Technical Guide: In Silico Modeling of Benzamide-Based Inhibitor Binding to Poly (ADP-ribose) Polymerase (PARP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical mediators of DNA repair and have emerged as significant targets in oncology. Inhibition of PARP can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This guide provides an in-depth technical overview of the computational methodologies used to model the binding of benzamide-class inhibitors to the PARP active site. While the specific compound 3-amino-N-isopropylbenzamide is not extensively documented in public literature, this document will use the well-characterized and structurally related inhibitor, 3-aminobenzamide (3-AB), as a representative molecule to detail the in silico workflow, from molecular docking to dynamic simulations and interaction analysis.

Introduction to PARP and Benzamide Inhibitors

PARP1 is a nuclear protein that plays a pivotal role in detecting and signaling single-strand DNA breaks (SSBs), a crucial step in the base excision repair (BER) pathway. Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate. This PARylation process recruits other DNA repair enzymes to the site of damage.

PARP inhibitors function by competing with NAD+ for the catalytic domain of the enzyme, preventing PAR chain synthesis. This traps PARP on the DNA, leading to stalled replication forks, double-strand breaks, and ultimately, cell death in cancer cells that are heavily reliant on PARP for survival. 3-aminobenzamide (3-AB) is a potent and widely studied first-generation PARP inhibitor that serves as a foundational structure for many more advanced clinical inhibitors.

In Silico Modeling Workflow

Computational modeling is instrumental in the discovery and optimization of PARP inhibitors. The typical workflow involves a multi-stage process that begins with static binding predictions and progresses to dynamic simulations to understand the stability and nature of the protein-ligand complex over time.

In_Silico_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_md Simulation Stage cluster_analysis Analysis Stage PDB 1. Protein Structure (e.g., from PDB) PDB_Prep Protein Preparation (Add H, Assign Charges) PDB->PDB_Prep Ligand 2. Ligand Structure (3-Aminobenzamide) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Dock 3. Molecular Docking (Predict Binding Pose) PDB_Prep->Dock Ligand_Prep->Dock MD 4. Molecular Dynamics (Simulate Complex Stability) Dock->MD Analysis 5. Post-MD Analysis (Binding Energy, RMSD, Interactions) MD->Analysis

Caption: High-level workflow for in silico modeling of PARP-inhibitor binding.

Quantitative Data Summary

The binding affinity of PARP inhibitors is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or computationally derived binding energies. Below is a summary of representative data for benzamide-class inhibitors and other common PARP inhibitors.

CompoundTargetMetricValueComputational MetricBinding Energy (kcal/mol)Key Interacting Residues
3-Aminobenzamide PARPIC50~50 nM (in CHO cells)Docking Score-7.0 to -9.0 (Typical Range)Gly863, Ser904, Tyr907
Olaparib PARP1IC505 nMDocking Score-9.0 to -9.3Gly863, Ser904, Tyr907
Rucaparib PARP1IC507 nMDocking Score-9.0 to -9.3 (Similar to Olaparib)Gly863, Ser904, Tyr907
Talazoparib PARP1IC501 nMDocking Score> -9.3 (Implied)Gly863, Ser904, Tyr907

Note: Computationally derived binding energies are highly dependent on the software, force field, and specific protocol used and should be interpreted as relative rather than absolute values.

Key Molecular Interactions

The binding of benzamide inhibitors to the PARP catalytic site, which normally binds the nicotinamide moiety of NAD+, is stabilized by a network of specific molecular interactions. These interactions are critical for the potency and selectivity of the inhibitor.

Molecular_Interactions cluster_inhibitor 3-Aminobenzamide cluster_parp PARP Active Site Inhibitor Benzamide Moiety Gly863 Gly863 Inhibitor->Gly863 H-Bond Ser904 Ser904 Inhibitor->Ser904 H-Bond Tyr907 Tyr907 Inhibitor->Tyr907 π-π Stacking Amino Amino Group Amino->Gly863 H-Bond

Caption: Key molecular interactions between 3-aminobenzamide and PARP active site residues.

Molecular dynamics simulations have shown that stable hydrogen bonds with Gly863 and Ser904 are crucial for anchoring the inhibitor. Additionally, π-π stacking interactions between the aromatic ring of the inhibitor and the side chain of Tyr907 further stabilize the complex.

PARP Signaling Pathway and Mechanism of Inhibition

PARP1 is a central node in the DNA damage response (DDR). Its inhibition has profound consequences, particularly in cells with homologous recombination (HR) deficiency.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Inhibition Pathway SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 PARylation PAR Chain Synthesis (recruits repair factors) PARP1->PARylation Trap PARP1 Trapping on DNA PARP1->Trap BER Base Excision Repair (BER) PARylation->BER Repair DNA Integrity Restored BER->Repair Inhibitor 3-Aminobenzamide Inhibitor->PARP1 blocks DSB Replication Fork Collapse (Double-Strand Break) Trap->DSB Apoptosis Synthetic Lethality (in HR-deficient cells) DSB->Apoptosis

Caption: PARP1's role in DNA repair and the mechanism of synthetic lethality via inhibition.

Methodologies and Protocols

This section provides detailed, generalized protocols for the key computational and experimental techniques involved in studying PARP-inhibitor interactions.

Objective: To predict the preferred binding mode and affinity of 3-aminobenzamide within the PARP1 catalytic site.

  • Protein Preparation:

    • Obtain the crystal structure of human PARP1 from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add hydrogen atoms and assign appropriate protonation states for residues at physiological pH (7.4).

    • Assign partial charges using a standard force field (e.g., AMBER, CHARMM).

    • Perform a brief energy minimization of the protein structure to relieve steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of 3-aminobenzamide using a molecular builder.

    • Perform geometry optimization and energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges).

  • Grid Generation:

    • Define the binding site (active site) based on the location of the co-crystallized ligand in the original PDB file or by identifying the nicotinamide-binding pocket.

    • Generate a grid box that encompasses the entire active site, providing sufficient space for the ligand to rotate and translate.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina, Glide) using the prepared protein and ligand files.

    • Generate multiple binding poses (e.g., 10-20 conformations).

  • Analysis:

    • Rank the poses based on their docking scores (binding energy).

    • Analyze the top-ranked pose for key molecular interactions (hydrogen bonds, hydrophobic contacts) with active site residues like Gly863, Ser904, and Tyr907.

Objective: To assess the stability of the PARP1-inhibitor complex and analyze its dynamic behavior in a simulated physiological environment.

  • System Setup:

    • Use the best-ranked docked pose from the molecular docking step as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P model).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

    • Parameterize the ligand (inhibitor) to generate force field parameters compatible with the protein force field (e.g., AMBER FF14SB).

  • Minimization and Equilibration:

    • Perform a series of energy minimization steps, first on the solvent and ions, then on the protein side chains, and finally on the entire system, to remove bad contacts.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system density under constant pressure (NPT ensemble) until pressure, density, and RMSD values stabilize.

  • Production Run:

    • Run the production MD simulation for a significant duration (e.g., 100-500 ns) to sample conformational space. Save trajectory data at regular intervals.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex over time. A stable complex will show a plateau in the RMSD plot.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key hydrogen bonds and other interactions identified during docking.

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the inhibitor.

Objective: To experimentally measure the inhibitory activity (IC50) of 3-aminobenzamide against PARP1.

  • Plate Preparation:

    • Coat a 96-well microplate with histone proteins, which will serve as the substrate for PARylation. Wash and block the plate to prevent non-specific binding.

  • Reaction Setup:

    • Add a reaction mixture to each well containing:

      • Purified, active recombinant PARP1 enzyme.

      • Biotinylated NAD+ as the substrate for PAR synthesis.

      • Activated DNA to stimulate PARP1 activity.

      • A serial dilution of the inhibitor (3-aminobenzamide) or vehicle control (DMSO).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the biotinylated PAR chains attached to the histones.

    • Wash away unbound Streptavidin-HRP.

    • Add an HRP substrate (e.g., TMB) to generate a colorimetric or chemiluminescent signal. The signal intensity is directly proportional to PARP activity.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Plot the signal intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce PARP activity by 50%.

Conclusion

The in silico modeling of benzamide-based inhibitors like 3-aminobenzamide provides invaluable insights into their mechanism of action at an atomic level. Through a combination of molecular docking and molecular dynamics simulations, researchers can predict binding modes, assess complex stability, and identify the critical interactions that drive inhibitor potency. These computational predictions, when validated by in vitro experimental assays, create a powerful, integrated approach that accelerates the rational design and optimization of next-generation PARP inhibitors for cancer therapy.

An In-depth Technical Guide on the Role of 3-amino-N-isopropylbenzamide in Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature on the specific biological functions and cellular pathway interactions of 3-amino-N-isopropylbenzamide (CAS 81882-62-4) is exceedingly limited. Consequently, this guide provides the available chemical information for this compound and, for contextual and comparative purposes, offers a comprehensive overview of the well-researched, structurally related compound 3-aminobenzamide (CAS 3544-24-9) , a widely recognized inhibitor of Poly(ADP-ribose) polymerase (PARP). The biological activities described herein are established for 3-aminobenzamide and should not be directly attributed to this compound without experimental verification.

Physicochemical Properties of this compound

While biological data is scarce, the basic chemical and physical properties of this compound have been documented.

PropertyValueReference
CAS Number 81882-62-4[1][2][3]
Molecular Formula C₁₀H₁₄N₂O[1][2][3]
Molecular Weight 178.23 g/mol [1][2]
Form Solid[1]
SMILES CC(C)NC(=O)c1cccc(N)c1
InChI Key GYXJWWPQRQOJRM-UHFFFAOYSA-N

Contextual Analysis: The Role of 3-Aminobenzamide in Cellular Pathways

3-Aminobenzamide (3-AB) is a first-generation PARP inhibitor that has been instrumental in elucidating the role of PARP enzymes in various cellular processes. It acts as a competitive inhibitor of NAD+, the substrate for PARP enzymes.[4][5]

Core Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, are critical nuclear enzymes that act as DNA damage sensors.[6][7] Upon detecting DNA strand breaks, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation.[6][8] This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage.[8][9]

3-Aminobenzamide, by competing with NAD+, prevents the synthesis of PAR, thereby inhibiting the recruitment of the DNA repair machinery.[4][5] This inhibition has profound effects on several cellular pathways.

Role in DNA Repair Pathways

The primary role of PARP1 is in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[9] By inhibiting PARP1, 3-aminobenzamide disrupts the efficient repair of these breaks.[10] This can lead to the accumulation of unrepaired SSBs, which can then collapse replication forks during DNA replication, resulting in more cytotoxic double-strand breaks (DSBs).[11]

cluster_0 DNA Damage Response DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair SSB Repair (BER Pathway) Repair_Proteins->SSB_Repair mediate Inhibitor 3-Aminobenzamide Inhibitor->PARP1 inhibits

Figure 1: Mechanism of PARP1 inhibition by 3-Aminobenzamide in the DNA single-strand break repair pathway.

Impact on Cell Cycle Progression

The integrity of the genome is monitored at various cell cycle checkpoints. By inducing DNA damage accumulation, PARP inhibition can lead to cell cycle arrest. Treatment with 3-aminobenzamide has been shown to suppress G1 arrest and enhance G2 arrest after gamma-irradiation in certain cell lines.[12][13] This suggests that poly(ADP-ribosylation) is involved in the signal transduction downstream of p53, a key regulator of the G1 checkpoint.[12]

cluster_1 Cell Cycle Progression G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase G1_S_checkpoint->S G2_M_checkpoint->M DNA_Damage_Signal DNA Damage Signal (due to PARP inhibition) DNA_Damage_Signal->G1_S_checkpoint activates DNA_Damage_Signal->G2_M_checkpoint activates

Figure 2: Impact of DNA damage induced by PARP inhibition on cell cycle checkpoints.

Induction of Apoptosis

Inhibition of PARP can lead to programmed cell death, or apoptosis. When DNA damage is extensive and cannot be repaired, cells may initiate apoptosis to prevent the propagation of mutations. 3-Aminobenzamide has been shown to inhibit the degradation of PARP and suppress the expression of Apoptosis Inducing Factor (AIF), suggesting a role in modulating apoptotic pathways.[14] In some contexts, PARP inhibition can prevent a form of programmed necrosis (parthanatos) by preserving cellular NAD+ and ATP levels, thereby shifting the mode of cell death towards apoptosis.[5][15][16]

Quantitative Data for 3-Aminobenzamide

The inhibitory potency of 3-aminobenzamide has been quantified in various studies.

ParameterValueCell Line / ConditionsReference
IC₅₀ ~50 nMCHO cells[17][18][19][20]
IC₅₀ ~30 µMIn vitro PARP assay[21]
Kᵢ 1.8 µMIn vitro PARP assay[9]

Note: IC₅₀ (half maximal inhibitory concentration) and Kᵢ (inhibitor constant) values can vary depending on the assay conditions and the biological system being studied.

Experimental Protocols

Below are generalized protocols for assays commonly used to study the effects of PARP inhibitors like 3-aminobenzamide.

This assay measures the activity of PARP1 by detecting the consumption of NAD+.

  • Reagent Preparation : Prepare a stock solution of 3-aminobenzamide in an appropriate solvent (e.g., DMSO or water). Create serial dilutions to achieve the desired final concentrations.

  • Reaction Setup : In a 96-well plate, add the PARP assay buffer, activated DNA (to stimulate PARP activity), and the desired concentrations of 3-aminobenzamide.

  • Enzyme Addition : Add recombinant PARP1 enzyme to initiate the reaction. Include wells with a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Incubation : Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection : Add a developer reagent that reacts with the remaining NAD+ to produce a fluorescent signal.

  • Measurement : Read the fluorescence using a microplate reader. The signal is inversely proportional to PARP1 activity.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of 3-aminobenzamide and determine the IC₅₀ value.[22]

This assay assesses the effect of a compound on cell proliferation and cytotoxicity.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of 3-aminobenzamide. Include untreated and vehicle controls.

  • Incubation : Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control.[23][24]

cluster_2 Cell Viability Assay Workflow Start Seed Cells in 96-well plate Treat Treat with 3-Aminobenzamide Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End Calculate % Viability Read->End

Figure 3: A generalized workflow for a cell viability assay to test the effects of 3-Aminobenzamide.

Conclusion

While there is a notable absence of research on the specific roles of This compound in cellular pathways, the extensive studies on its structural analog, 3-aminobenzamide , provide a robust framework for understanding its potential, yet unconfirmed, biological activities. 3-Aminobenzamide is a well-characterized PARP inhibitor that modulates critical cellular processes including DNA repair, cell cycle progression, and apoptosis. Further investigation is required to determine if the N-isopropyl substitution alters the potency, specificity, or mechanism of action of this class of benzamide compounds. The information provided here on 3-aminobenzamide serves as a foundational guide for researchers interested in exploring the therapeutic potential of related molecules.

References

Methodological & Application

Application Notes and Protocols for 3-amino-N-isopropylbenzamide in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-isopropylbenzamide is a chemical compound belonging to the benzamide family. While specific research on this particular derivative is limited, its structural similarity to the well-characterized PARP (Poly [ADP-ribose] polymerase) inhibitor, 3-aminobenzamide, suggests that it may exhibit similar biological activities. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. These application notes provide a presumed mechanism of action and detailed in vitro protocols based on the known activities of the parent compound, 3-aminobenzamide.

Disclaimer: The following protocols and data are based on the established literature for the closely related compound, 3-aminobenzamide. Researchers should consider these as a starting point and optimize the conditions for this compound in their specific experimental settings.

Postulated Mechanism of Action: PARP Inhibition

It is hypothesized that this compound acts as a competitive inhibitor of PARP enzymes. PARP1, upon detecting DNA single-strand breaks, initiates the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage. By competitively binding to the NAD+ binding site of PARP, this compound is thought to prevent the synthesis of PAR, thereby impairing the DNA repair process. In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), the inhibition of PARP-mediated base excision repair leads to the accumulation of DNA damage and ultimately, cell death.

PARP_Inhibition_Pathway cluster_0 Cell Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER Base Excision Repair (BER) PAR->BER recruits proteins for Cell_Survival Cell Survival BER->Cell_Survival Compound 3-amino-N- isopropylbenzamide Compound->PARP1 inhibits

Postulated signaling pathway of PARP inhibition.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound based on typical ranges observed for similar PARP inhibitors. These values would need to be determined experimentally.

Assay TypeCell LineHypothetical IC50 (µM)
PARP1 Enzyme AssayN/A0.5 - 5
Cell Viability (MTT)BRCA1-mutant (e.g., MDA-MB-436)10 - 50
Cell Viability (MTT)BRCA1-wildtype (e.g., MCF-7)>100

Experimental Protocols

Protocol 1: In Vitro PARP1 Enzymatic Assay

This protocol describes a method to determine the direct inhibitory effect of this compound on PARP1 enzymatic activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as a PARP1 substrate)

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • This compound

  • Positive control inhibitor (e.g., Olaparib or 3-aminobenzamide)

  • Plate reader

Procedure:

  • Plate Coating: Coat a streptavidin-coated 96-well plate with biotinylated histones according to the manufacturer's instructions. Wash the plate to remove unbound histones.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare dilutions of the positive control and a vehicle control (e.g., DMSO).

  • Reaction Mixture: In a separate plate, prepare the reaction mixture containing assay buffer, activated DNA, and recombinant PARP1 enzyme.

  • Initiate Reaction: Add the test compound dilutions, positive control, or vehicle control to the histone-coated wells. Subsequently, add the PARP1 reaction mixture to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate to remove the reaction components.

    • Add the anti-PAR-HRP antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate to remove the unbound antibody.

    • Add the TMB substrate and incubate in the dark until a blue color develops.

    • Add the stop solution to quench the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cells, particularly comparing cell lines with and without BRCA mutations.

Materials:

  • Cancer cell lines (e.g., MDA-MB-436 [BRCA1-mutant], MCF-7 [BRCA1-wildtype])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

Experimental_Workflow cluster_0 In Vitro Evaluation Workflow cluster_1 Enzymatic Assay Steps cluster_2 Cell-Based Assay Steps P1 Protocol 1: PARP1 Enzymatic Assay A1 Prepare Reagents & Compound Dilutions P1->A1 P2 Protocol 2: Cell Viability (MTT) Assay B1 Seed Cells P2->B1 A2 Incubate Enzyme, Substrate & Compound A1->A2 A3 Detect PARylation A2->A3 A4 Determine IC50 A3->A4 B2 Treat with Compound B1->B2 B3 Incubate for 72h B2->B3 B4 Perform MTT Assay B3->B4 B5 Determine IC50 B4->B5

General experimental workflow for in vitro evaluation.

Application Notes and Protocols for Cell Viability Assays with 3-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-isopropylbenzamide is a benzamide derivative that belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for cellular responses to DNA damage, particularly in the repair of single-strand breaks (SSBs). By inhibiting PARP, compounds like this compound can disrupt DNA repair mechanisms, leading to an accumulation of DNA damage and subsequent cell death, especially in cancer cells with existing DNA repair deficiencies. This makes PARP inhibitors a significant area of interest in cancer therapy. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cells using a standard cell viability assay.

Mechanism of Action: PARP Inhibition and DNA Damage Response

Poly(ADP-ribose) polymerase (PARP) plays a critical role in the base excision repair (BER) pathway. Upon detecting a DNA single-strand break, PARP binds to the damaged site. This binding activates the enzyme to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, such as histones and DNA polymerases.[1] This process, known as PARylation, serves as a scaffold to recruit other essential DNA repair proteins to the site of damage, facilitating the repair process.[1]

Inhibition of PARP by molecules like this compound prevents the formation of these PAR chains. This traps PARP on the DNA at the site of the single-strand break, leading to the formation of a cytotoxic PARP-DNA complex. These stalled replication forks can then collapse, resulting in the formation of more severe double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing DSBs (often due to mutations in genes like BRCA1 or BRCA2), the accumulation of these unrepaired DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is a key strategy in targeted cancer therapy.[1]

PARP_Signaling_Pathway cluster_0 DNA Damage Response DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) Chains PARP->PAR synthesizes DSB_Formation Double-Strand Break (DSB) Formation PARP->DSB_Formation (when inhibited) leads to stalled replication forks & Repair_Proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate Cell_Death Cell Death DSB_Formation->Cell_Death in HR-deficient cells PARP_Inhibitor This compound (PARP Inhibitor) PARP_Inhibitor->PARP inhibits HR_Deficient_Cell HR-Deficient Cancer Cell HR_Deficient_Cell->Cell_Death MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_compound Treat with 3-amino-N- isopropylbenzamide (serial dilutions) incubate_overnight->treat_compound incubate_treatment Incubate for 24-72 hours treat_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

References

Application Notes and Protocols: Western Blot Analysis of PARP Activity Following 3-amino-N-isopropylbenzamide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) is a family of nuclear proteins integral to a variety of cellular processes, including DNA repair, genomic stability, and programmed cell death. In response to DNA damage, PARP enzymes synthesize and transfer chains of poly(ADP-ribose) (PAR) to various target proteins, a process crucial for the recruitment of DNA repair machinery. However, in the context of apoptosis, PARP-1 is a key substrate for activated caspases, particularly caspase-3 and caspase-7. The cleavage of the full-length 116 kDa PARP-1 protein into an 89 kDa and a 24 kDa fragment is a well-established hallmark of apoptosis.[1] This cleavage event inactivates PARP-1, preventing futile and energy-depleting DNA repair attempts in a cell committed to dying.

3-amino-N-isopropylbenzamide is a member of the N-substituted benzamide class of compounds that act as PARP inhibitors. These inhibitors function by competing with the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes, thereby preventing the synthesis of PAR. Inhibition of PARP activity can have significant therapeutic implications, particularly in oncology, where it can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Furthermore, by modulating PARP activity, these inhibitors can influence cell fate decisions, including the induction of apoptosis.

This application note provides a detailed protocol for utilizing Western blot analysis to detect and quantify the cleavage of PARP as an indicator of apoptotic activity in cells treated with the PARP inhibitor this compound.

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis of PARP cleavage in a human cancer cell line (e.g., HeLa) treated with varying concentrations of a representative PARP inhibitor for 24 hours. The data reflects the relative band intensities of full-length PARP (116 kDa) and cleaved PARP (89 kDa), normalized to a loading control such as β-actin.

Treatment GroupConcentration (µM)Full-Length PARP (Relative Intensity)Cleaved PARP (Relative Intensity)
Vehicle Control01.000.05
This compound100.750.35
This compound500.400.85
This compound1000.151.50
Staurosporine (Positive Control)10.101.65

Experimental Protocols

This section provides a detailed methodology for performing a Western blot analysis to assess PARP cleavage induced by this compound.

Cell Culture and Treatment
  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7, or A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM).

  • Cell Treatment: Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for apoptosis (e.g., 1 µM staurosporine).

  • Incubation: Incubate the treated cells for a predetermined time course (e.g., 24 hours) under standard cell culture conditions.

Cell Lysis and Protein Quantification
  • Cell Harvesting: After incubation, aspirate the treatment medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scraping and Collection: Scrape the adherent cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to new, pre-chilled microcentrifuge tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the subsequent Western blot.[2]

Western Blot for PARP Cleavage
  • Sample Preparation: Mix an equal amount of protein from each sample (typically 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[2]

  • SDS-PAGE: Load the denatured protein samples into the wells of an 8-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP. Dilute the antibody in the blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.[2]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[2]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.[2]

  • Analysis: Quantify the band intensities for full-length and cleaved PARP using densitometry software. Normalize the results to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.[2]

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysate Preparation cluster_western_blot Western Blot Analysis cell_seeding Seed Cells cell_adherence Allow Adherence (24h) cell_seeding->cell_adherence treatment Treat with 3-amino-N- isopropylbenzamide cell_adherence->treatment incubation Incubate (e.g., 24h) treatment->incubation harvesting Harvest & Wash Cells incubation->harvesting lysis Lyse Cells with RIPA Buffer harvesting->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (PARP) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis of PARP cleavage.

Caption: PARP cleavage pathway in apoptosis and its inhibition.

References

Application Notes and Protocols for 3-Aminobenzamide in Animal Models of Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigated Compound: Initial searches for "3-amino-N-isopropylbenzamide" did not yield sufficient scientific literature regarding its use in animal models of ischemia. Therefore, these application notes focus on the well-researched and structurally related compound, 3-aminobenzamide (3-AB) , a known inhibitor of poly(ADP-ribose) polymerase (PARP). The protocols and data presented herein are based on published studies of 3-aminobenzamide.

Introduction

Ischemic events, such as stroke, myocardial infarction, and retinal artery occlusion, trigger a cascade of cellular and molecular events leading to tissue damage and cell death. A key player in this cascade is the nuclear enzyme poly(ADP-ribose) polymerase (PARP). Overactivation of PARP in response to DNA damage during ischemia-reperfusion injury leads to cellular energy depletion and initiates a specific cell death pathway known as PARthanatos. 3-Aminobenzamide (3-AB) is a widely used pharmacological inhibitor of PARP, demonstrating protective effects in various animal models of ischemia. These notes provide a summary of its application, experimental protocols, and the underlying mechanism of action for researchers in drug development and related scientific fields.

Mechanism of Action: PARP Inhibition in Ischemia

During an ischemic insult, the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) causes significant DNA damage. This damage triggers the activation of PARP-1, which cleaves NAD+ to form poly(ADP-ribose) (PAR) polymers on nuclear proteins. While this is a crucial step in DNA repair under normal physiological conditions, excessive PARP-1 activation during ischemia leads to massive consumption of NAD+ and consequently, ATP depletion. This energy crisis results in mitochondrial dysfunction and the release of Apoptosis-Inducing Factor (AIF), which translocates to the nucleus to mediate caspase-independent cell death, a process termed PARthanatos. 3-Aminobenzamide acts by competitively inhibiting the catalytic activity of PARP, thereby preventing the depletion of cellular energy stores and blocking the downstream cell death signaling.

PARP_Inhibition_Pathway Ischemia Ischemia/Reperfusion ROS_RNS ↑ ROS/RNS Ischemia->ROS_RNS DNA_Damage DNA Damage ROS_RNS->DNA_Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation NAD_Depletion NAD+ Depletion PARP1_Activation->NAD_Depletion Consumes NAD+ Neuroprotection Neuroprotection/ Cardioprotection ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Mitochondria Mitochondrial Dysfunction ATP_Depletion->Mitochondria AIF_Release AIF Release Mitochondria->AIF_Release AIF_Translocation AIF Nuclear Translocation AIF_Release->AIF_Translocation Cell_Death Cell Death (PARthanatos) AIF_Translocation->Cell_Death Aminobenzamide 3-Aminobenzamide Aminobenzamide->PARP1_Activation Inhibits

Caption: PARP-1 signaling pathway in ischemic cell death and the inhibitory action of 3-Aminobenzamide.

Quantitative Data from Animal Models of Ischemia

The following tables summarize the quantitative outcomes of 3-aminobenzamide treatment in various animal models of ischemia.

Table 1: Cerebral Ischemia Models

Animal ModelIschemia Induction3-AB Dosage & RouteTiming of AdministrationKey FindingsReference
Male Swiss Mice15-min transient Middle Cerebral Artery Occlusion (MCAO)40 mg/kg, i.p.15 min before reperfusion30% decrease in infarct volume; 72% decrease in myeloperoxidase (MPO) activity at 48h.[1][1]
Male Sprague Dawley Rats90-min MCAO10 mg/kg, i.p.60 min after ischemia onsetSignificantly decreased Evans Blue extravasation; attenuated ultrastructural damage to astrocytes and microvessels.[2][3][2][3]

Table 2: Myocardial Ischemia Models

Animal ModelIschemia Induction3-AB Dosage & RouteTiming of AdministrationKey FindingsReference
Male Wistar Rats1-hour Left Coronary Artery Occlusion10 mg/kg, i.v. bolus followed by 10 mg/kg/h infusion10 min before reperfusionReduced myocardial infarct size; Blunted increase in plasma creatine phosphokinase and MPO activity; Partially preserved myocardial ATP levels.[4][4]

Table 3: Retinal Ischemia Models

Animal ModelIschemia Induction3-AB Dosage & RouteTiming of AdministrationKey FindingsReference
Albino Lewis RatsElevated Intraocular Pressure (110 mmHg for 60 min)3-100 mM, intracameral infusionDuring ischemiaSignificantly ameliorated retinal damage at concentrations ≥3 mM; Inhibited apoptosis-related DNA laddering at 10 mM.[5][5]
Albino Lewis RatsElevated Intraocular Pressure (110 mmHg for 60 min)Single intravitreal injection12 or 18 hours after reperfusionSignificantly better preservation of inner retinal morphology.[6][7][8][6][7][8]

Experimental Protocols

Below are detailed methodologies for key experiments involving 3-aminobenzamide in animal models of ischemia.

Protocol 1: Transient Focal Cerebral Ischemia in Mice

This protocol is based on studies investigating the neuroprotective effects of 3-aminobenzamide in a mouse model of stroke.[1]

1. Animal Model:

  • Species: Male Swiss mice (or other appropriate strain, e.g., C57BL/6).

  • Weight: 25-30 g.

  • Anesthesia: Chloral hydrate (400 mg/kg, i.p.) or isoflurane (1.5-2% in O2/N2O).

2. Ischemia Induction (Intraluminal Suture MCAO):

  • Place the anesthetized mouse in a supine position and maintain body temperature at 37°C.

  • Make a midline neck incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Introduce a silicone-coated 6-0 nylon monofilament suture into the ICA via an incision in the ECA stump.

  • Advance the suture approximately 9-10 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

  • After the desired occlusion period (e.g., 15 minutes), withdraw the suture to allow reperfusion.

3. 3-Aminobenzamide Administration:

  • Preparation: Dissolve 3-aminobenzamide in sterile saline.

  • Dosage: 40 mg/kg.

  • Route: Intraperitoneal (i.p.) injection.

  • Timing: Administer 15 minutes before the start of reperfusion.

4. Outcome Measures:

  • Neurological Score: Evaluate using a grip test or other relevant neurological deficit scoring system at 24 hours post-ischemia.

  • Infarct Volume Measurement (at 24 or 48 hours):

    • Euthanize the animal and harvest the brain.

    • Section the brain into 2 mm coronal slices.

    • Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.

    • Quantify the infarct (pale) and non-infarct (red) areas using image analysis software.

  • Myeloperoxidase (MPO) Activity (at 48 hours):

    • Homogenize ischemic hemisphere tissue.

    • Use a colorimetric MPO assay kit to quantify neutrophil infiltration according to the manufacturer's instructions.

MCAO_Workflow Start Start Anesthesia Anesthetize Mouse (e.g., Chloral Hydrate) Start->Anesthesia Surgery Surgical Exposure of Carotid Arteries Anesthesia->Surgery MCAO Induce MCAO (Intraluminal Suture) Surgery->MCAO Ischemia_Period Ischemia Period (e.g., 15 min) MCAO->Ischemia_Period Treatment Administer 3-AB (40 mg/kg, i.p.) 15 min before Reperfusion Ischemia_Period->Treatment Reperfusion Reperfusion (Withdraw Suture) Treatment->Reperfusion Post_Op Post-Operative Care (24-48 hours) Reperfusion->Post_Op Evaluation Outcome Evaluation Post_Op->Evaluation Neuro_Score Neurological Scoring Evaluation->Neuro_Score Infarct_Volume Infarct Volume (TTC) Evaluation->Infarct_Volume MPO_Assay MPO Assay Evaluation->MPO_Assay End End

Caption: Experimental workflow for testing 3-Aminobenzamide in a mouse MCAO model.
Protocol 2: Myocardial Ischemia-Reperfusion in Rats

This protocol is adapted from studies evaluating the cardioprotective effects of 3-aminobenzamide.[4]

1. Animal Model:

  • Species: Male Wistar rats.

  • Weight: 250-275 g.

  • Anesthesia: Thiopentone sodium (120 mg/kg, i.p.).

2. Surgical Preparation:

  • Anesthetize and intubate the rat for artificial respiration.

  • Cannulate the right common carotid artery for blood pressure monitoring and the left jugular vein for drug administration.

  • Perform a thoracotomy at the fourth and fifth intercostal space to expose the heart.

3. Ischemia Induction:

  • Ligate the left main coronary artery with a 4-0 silk ligature.

  • Confirm occlusion by observing ST-segment elevation on an ECG.

  • Maintain occlusion for 1 hour.

  • Release the ligature to allow for 1 hour of reperfusion.

4. 3-Aminobenzamide Administration:

  • Preparation: Dissolve 3-aminobenzamide in sterile saline.

  • Dosage: 10 mg/kg intravenous (i.v.) bolus followed by a continuous infusion of 10 mg/kg/h.

  • Route: Intravenous (i.v.).

  • Timing: Administer the bolus 10 minutes before the onset of reperfusion and maintain the infusion throughout the reperfusion period.

5. Outcome Measures:

  • Infarct Size Measurement: At the end of reperfusion, excise the heart and stain with TTC to delineate the infarct area.

  • Plasma Creatine Phosphokinase (CPK) Activity: Collect blood samples and measure CPK levels as a marker of cardiac muscle damage.

  • Myocardial ATP Levels: Freeze a portion of the heart tissue in liquid nitrogen and use a luminescence-based assay to determine ATP content.

  • Myeloperoxidase (MPO) Activity: Analyze heart tissue for MPO activity as an index of neutrophil infiltration.

Conclusion

3-Aminobenzamide has demonstrated significant protective effects in animal models of cerebral, myocardial, and retinal ischemia. Its mechanism of action via PARP inhibition addresses a critical pathway in ischemia-reperfusion injury. The provided protocols and data serve as a valuable resource for researchers investigating novel therapeutic strategies for ischemic diseases. Further studies are warranted to explore the full therapeutic potential of PARP inhibitors, including optimal dosing, treatment windows, and their efficacy in models with comorbidities.

References

Application Notes and Protocols: 3-amino-N-isopropylbenzamide as a Potential Chemosensitizer in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy remains a cornerstone of cancer treatment; however, the development of resistance and off-target toxicity are significant clinical challenges. Chemosensitizers are agents that, when used in combination with traditional chemotherapy drugs, can enhance their efficacy, often by targeting cellular pathways that contribute to drug resistance. One such pathway is the DNA damage response (DDR), where Poly(ADP-ribose) polymerase (PARP) enzymes play a critical role. Inhibition of PARP can prevent cancer cells from repairing the DNA damage induced by chemotherapeutic agents, leading to synthetic lethality and increased cell death.

While there is a substantial body of research on the role of 3-aminobenzamide (3-AB) as a PARP inhibitor and chemosensitizer, specific data on its derivative, 3-amino-N-isopropylbenzamide, is limited in publicly available literature. However, based on the well-established mechanism of 3-AB and other benzamide derivatives, it is hypothesized that this compound may also function as a PARP inhibitor and, consequently, a chemosensitizer. These application notes provide a theoretical framework and generalized protocols for investigating the potential of this compound as a chemosensitizer in cancer cell lines.

Hypothesized Mechanism of Action

This compound is postulated to act as a competitive inhibitor of PARP enzymes. By binding to the NAD+ binding site of PARP, it prevents the synthesis of poly(ADP-ribose) chains, a crucial step in the recruitment of DNA repair proteins to sites of DNA damage. When used in combination with DNA-damaging chemotherapeutic agents (e.g., temozolomide, cisplatin), this compound is expected to potentiate their cytotoxic effects by inhibiting the repair of single-strand breaks, which then collapse replication forks and lead to the formation of lethal double-strand breaks.

chemosensitization_pathway Hypothesized Signaling Pathway of this compound chemo Chemotherapeutic Agent (e.g., Temozolomide) dna_damage DNA Single-Strand Breaks chemo->dna_damage parp PARP Activation dna_damage->parp replication Replication Fork Collapse dna_damage->replication During S-phase par Poly(ADP-ribose) Synthesis parp->par repair DNA Repair Protein Recruitment par->repair ssb_repair Single-Strand Break Repair repair->ssb_repair dsb Double-Strand Breaks replication->dsb apoptosis Apoptosis / Cell Death dsb->apoptosis compound This compound compound->parp Inhibition mtt_workflow Experimental Workflow for MTT Assay start Start seed Seed cancer cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound and/or chemotherapeutic agent incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 values read->analyze end End analyze->end apoptosis_workflow Workflow for Apoptosis Assay start Start treat Treat cells with compounds start->treat harvest Harvest cells (including supernatant) treat->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark for 15 min stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Application Notes and Protocols for the Investigation of Novel Benzamides in Neuroprotection: A Framework for 3-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of neuroprotective agents is a critical area of research aimed at developing therapies for a range of devastating neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Benzamide derivatives have emerged as a promising class of compounds, largely due to the well-documented neuroprotective effects of 3-aminobenzamide, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a key role in DNA repair and cell death pathways. In the context of neurological injury, overactivation of PARP can lead to energy depletion and neuronal cell death.

While there is a substantial body of research on 3-aminobenzamide, the neuroprotective potential of its analogues, such as 3-amino-N-isopropylbenzamide, remains largely unexplored. These application notes provide a comprehensive framework for the investigation of novel benzamide derivatives, using this compound as a primary example. The protocols and data presented for the archetypal compound, 3-aminobenzamide, serve as a valuable benchmark for these investigations.

Hypothesized Mechanism of Action: PARP Inhibition

Based on its structural similarity to 3-aminobenzamide, it is hypothesized that this compound may exert neuroprotective effects through the inhibition of PARP. Excessive DNA damage in neurons, triggered by events such as ischemia or trauma, leads to the overactivation of PARP. This overactivation depletes cellular NAD+ and ATP stores, ultimately leading to energy failure and a form of programmed cell death known as parthanatos. Inhibition of PARP can preserve cellular energy levels and prevent this catastrophic cascade.

PARP_Inhibition_Pathway cluster_0 Neuronal Insult (e.g., Ischemia, TBI) cluster_1 PARP-Mediated Cell Death cluster_2 Therapeutic Intervention Insult Oxidative Stress DNA Damage PARP PARP Activation Insult->PARP NAD_depletion NAD+ Depletion PARP->NAD_depletion Poly(ADP-ribose) synthesis ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Energy_Failure Energy Failure ATP_depletion->Energy_Failure AIF_release AIF Release Energy_Failure->AIF_release Cell_Death Neuronal Cell Death (Parthanatos) AIF_release->Cell_Death Benzamide This compound (Hypothesized) Benzamide->PARP Inhibition

Figure 1: Hypothesized PARP inhibition pathway for neuroprotection.

Data Presentation: Quantitative Efficacy of 3-Aminobenzamide

The following tables summarize the quantitative data for the neuroprotective effects of 3-aminobenzamide from various studies, providing a benchmark for the evaluation of novel analogues.

In Vitro Efficacy of 3-Aminobenzamide
Parameter Value
PARP Inhibition IC50 ~50 nM in CHO cells[1][2][3]
PARP Activity Inhibition >95% at >1 µM[2]
Effective Concentration (Retinal Ischemia) ≥ 3 mM (intracameral infusion)[4]
In Vivo Efficacy of 3-Aminobenzamide
Animal Model Dosage and Administration
Transient Focal Cerebral Ischemia (Mouse) 40 mg/kg (i.p.) 15 min before reperfusion
Traumatic Brain Injury (Rat) 10 mg/kg (i.c.v.) pre-treatment
Retinal Ischemia/Reperfusion (Rat) 3-100 mM (intracameral infusion)

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of the neuroprotective potential of novel benzamide derivatives like this compound.

In Vitro Neuroprotection Studies

In_Vitro_Workflow cluster_0 Cell Culture cluster_1 Induction of Neuronal Injury cluster_2 Treatment cluster_3 Assessment of Neuroprotection Cell_Lines Neuronal Cell Lines (e.g., SH-SY5Y, HT22) OGD Oxygen-Glucose Deprivation (OGD) Cell_Lines->OGD Primary_Neurons Primary Cortical Neurons Glutamate Glutamate Excitotoxicity Primary_Neurons->Glutamate Treatment Test Compound (this compound) OGD->Treatment Glutamate->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Annexin Apoptosis (Annexin V/PI) Treatment->Annexin Caspase Caspase-3 Activity Treatment->Caspase

Figure 2: Experimental workflow for in vitro neuroprotection studies.

1. Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture

This protocol simulates ischemic conditions in vitro.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

    • Glucose-free Neurobasal-A medium or Hank's Balanced Salt Solution (HBSS)[5][6]

    • Hypoxic chamber (1% O2, 5% CO2, 94% N2)

    • Test compound (this compound) dissolved in an appropriate vehicle (e.g., DMSO)

  • Procedure:

    • Culture neuronal cells to the desired confluency in 96-well plates.

    • Pre-treat cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

    • Replace the culture medium with pre-warmed, glucose-free medium that has been pre-equilibrated with the hypoxic gas mixture.[5]

    • Place the culture plates in the hypoxic chamber for a duration determined by the cell type's sensitivity to OGD (e.g., 4 hours).[7]

    • Terminate the OGD by replacing the glucose-free medium with normal, glucose-containing culture medium.

    • Return the plates to a normoxic incubator (5% CO2, 37°C) for a reoxygenation period (e.g., 24 hours).[5]

    • Assess cell viability and apoptosis using the assays described below.

2. Assessment of Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.[8][9]

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10]

    • Microplate reader

  • Procedure:

    • Following the OGD/reoxygenation or other insult, add 10 µL of MTT solution to each well of the 96-well plate.[8]

    • Incubate the plate for 4 hours at 37°C.[8]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Incubate the plate overnight in a humidified atmosphere.[8]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Express cell viability as a percentage of the control (untreated, non-insulted) cells.

3. Assessment of Apoptosis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Harvest cells by trypsinization and collect any floating cells from the medium.

    • Wash the cells with cold PBS and centrifuge.[11]

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[11]

4. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Materials:

    • Caspase-3 Activity Assay Kit (colorimetric or fluorometric)

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric)[12]

    • Microplate reader

  • Procedure:

    • Lyse the treated cells using the provided lysis buffer and incubate on ice.[12]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]

    • Determine the protein concentration of the lysates.

    • In a 96-well plate, add the cell lysate, reaction buffer, and caspase-3 substrate.[14]

    • Incubate at 37°C for 1-2 hours.[14]

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[12]

    • Calculate the fold increase in caspase-3 activity relative to the control group.

In Vivo Neuroprotection Studies

In_Vivo_Workflow cluster_0 Animal Models of Neurological Injury cluster_1 Drug Administration cluster_2 Assessment of Neuroprotection MCAO Focal Cerebral Ischemia (MCAO) Admin Systemic (i.p., i.v.) or Direct (i.c.v.) Injection MCAO->Admin TBI Traumatic Brain Injury (TBI) TBI->Admin Histology Histological Analysis (Infarct Volume - TTC Staining) Admin->Histology Rotarod Motor Function (Rotarod Test) Admin->Rotarod MWM Cognitive Function (Morris Water Maze) Admin->MWM

Figure 3: Experimental workflow for in vivo neuroprotection studies.

1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is widely used to mimic focal ischemic stroke.[15]

  • Materials:

    • Male Sprague-Dawley rats (250-300g)

    • Anesthesia (e.g., isoflurane, pentobarbital sodium)[16]

    • Nylon monofilament suture (4-0) with a rounded tip[15][16]

    • Surgical microscope and instruments

    • Heating pad to maintain body temperature

  • Procedure:

    • Anesthetize the rat and maintain its body temperature at 37°C.[16]

    • Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[16]

    • Ligate the distal ECA and place temporary ligatures around the CCA and ICA.

    • Insert the nylon monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (approximately 18-20 mm from the CCA bifurcation).[16]

    • After the desired period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.[16]

    • Administer the test compound at a predetermined time point (e.g., before, during, or after ischemia).

    • Close the incision and allow the animal to recover.

    • After a set survival period (e.g., 24 hours), perform histological and behavioral assessments.

2. Traumatic Brain Injury (TBI) Model in Mice

A controlled cortical impact (CCI) or weight-drop method can be used to induce a focal TBI.

  • Materials:

    • Male C57BL/6 mice

    • Anesthesia (e.g., isoflurane)

    • Stereotaxic frame

    • CCI device or weight-drop apparatus[17][18]

    • Surgical drill

  • Procedure:

    • Anesthetize the mouse and fix its head in a stereotaxic frame.[17]

    • Perform a craniotomy over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.

    • Position the impactor tip perpendicular to the cortical surface.

    • Induce the injury using the CCI device with defined parameters (e.g., impact velocity, depth, and duration) or the weight-drop apparatus.

    • Administer the test compound as per the study design.

    • Close the incision and monitor the animal during recovery.

    • Conduct behavioral testing and histological analysis at specified time points post-injury.

3. Assessment of Motor Coordination (Rotarod Test)

This test evaluates balance and motor coordination in rodents.[19][20][21]

  • Materials:

    • Rotarod apparatus with an accelerating rod

  • Procedure:

    • Acclimatize the mice to the testing room for at least 15 minutes.[19]

    • Place the mouse on the rotating rod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).[19][20]

    • Record the latency to fall from the rod.

    • Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).[19][21]

    • Compare the performance of the treated group with the vehicle-treated control group.

4. Assessment of Spatial Learning and Memory (Morris Water Maze)

This test is used to assess hippocampal-dependent spatial learning and memory.[22][23][24]

  • Materials:

    • Circular pool (water maze) filled with opaque water[25]

    • Submerged escape platform

    • Video tracking system

  • Procedure:

    • Acquisition Phase: For several consecutive days, place the mouse in the water maze from different starting positions and allow it to find the hidden platform. Record the escape latency.[25]

    • Probe Trial: On the day after the last acquisition trial, remove the platform and allow the mouse to swim for a set time (e.g., 60-90 seconds).[25]

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

    • Analyze the data to assess for improvements in spatial memory in the treated group compared to the control group.

This document provides a comprehensive guide for the preclinical evaluation of novel benzamide derivatives, such as this compound, for neuroprotective effects. By utilizing the established knowledge of 3-aminobenzamide as a PARP inhibitor and employing the detailed in vitro and in vivo protocols outlined, researchers can systematically investigate the therapeutic potential of new chemical entities. The structured data presentation and clear experimental workflows are intended to facilitate the design and execution of these crucial studies in the quest for effective neuroprotective therapies.

References

Application Notes and Protocols for Assessing the Efficacy of 3-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for researchers to assess the efficacy of 3-amino-N-isopropylbenzamide, leveraging established protocols for known PARP inhibitors like 3-aminobenzamide. The following sections detail in vitro and in vivo methodologies, data presentation guidelines, and visual representations of key pathways and workflows.

I. In Vitro Efficacy Assessment

A. Biochemical Assays: PARP Enzymatic Activity

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PARP1 and PARP2.

1. ELISA-Based PARP Inhibition Assay

  • Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins coated on a microplate. The amount of incorporated biotin is detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate. A decrease in signal in the presence of the test compound indicates PARP inhibition.

  • Protocol:

    • Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Prepare serial dilutions of this compound in assay buffer. As a starting point, a concentration range from 1 nM to 100 µM can be used, informed by the known potency of 3-aminobenzamide (IC50 ~50 nM in CHO cells).[1]

    • Add the test compound dilutions, recombinant PARP1 or PARP2 enzyme, and biotinylated NAD+ to the wells.

    • Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP and incubate for 30-60 minutes.

    • Wash the plate and add a suitable HRP substrate (e.g., TMB for colorimetric detection or a chemiluminescent substrate).

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. AlphaLISA-Based PARP Inhibition Assay

  • Principle: This is a homogeneous (no-wash) assay where a PARP enzyme, a biotinylated histone substrate, and NAD+ are incubated together. The formation of poly(ADP-ribose) chains is detected using acceptor beads that bind to ADP-ribose and streptavidin-conjugated donor beads that bind to the biotinylated histone. In the presence of an inhibitor, the proximity of the beads is reduced, leading to a decrease in the AlphaLISA signal.

  • Protocol:

    • In a 384-well plate, add the test compound, recombinant PARP enzyme, biotinylated histone substrate, and NAD+.

    • Incubate for 1 hour at room temperature.

    • Add a mixture of acceptor beads and streptavidin-donor beads.

    • Incubate in the dark for 1 hour.

    • Read the plate on an AlphaScreen-capable microplate reader.

    • Calculate the IC50 value as described for the ELISA-based assay.

B. Cell-Based Assays

1. PARP Trapping Assay

  • Principle: Potent PARP inhibitors can "trap" PARP enzymes on damaged DNA, forming cytotoxic PARP-DNA complexes. This assay quantifies the amount of PARP1 trapped on chromatin.

  • Protocol (Fluorescence Polarization):

    • Use a fluorescently labeled DNA probe that binds to PARP1.

    • In the absence of PARP activity (due to inhibition), PARP1 remains bound to the probe, resulting in a high fluorescence polarization (FP) signal.

    • When PARP1 is active, it auto-poly(ADP-ribosyl)ates and dissociates from the DNA, leading to a low FP signal.

    • Incubate recombinant PARP1 with the fluorescent DNA probe, NAD+, and varying concentrations of this compound.

    • Measure the FP signal. An increase in FP with increasing inhibitor concentration indicates PARP trapping.

2. Cytotoxicity and Proliferation Assays

  • Objective: To evaluate the effect of this compound on the viability and growth of cancer cell lines, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutations).

  • MTT Assay Protocol:

    • Seed cancer cells (e.g., BRCA-mutant breast or ovarian cancer cell lines) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

  • Colony Formation Assay Protocol:

    • Seed a low density of cells in 6-well plates.

    • Treat with this compound for 24 hours.

    • Remove the drug-containing medium and replace it with fresh medium.

    • Allow the cells to grow for 10-14 days until visible colonies form.

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies (typically >50 cells) in each well.

    • Assess the dose-dependent reduction in colony formation.

II. In Vivo Efficacy Assessment

Objective: To evaluate the anti-tumor activity and tolerability of this compound in a preclinical animal model.

1. Xenograft Mouse Model

  • Principle: Human cancer cells, often with specific genetic backgrounds like BRCA mutations, are implanted into immunodeficient mice. The effect of the test compound on tumor growth is then monitored over time.

  • Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., a BRCA-mutant ovarian or breast cancer cell line) into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Dosing: Administer this compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules. A vehicle control group should be included.

    • Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Monitor the overall health and behavior of the animals.

    • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or when signs of toxicity are observed.

    • Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups. Kaplan-Meier survival analysis can also be performed.

III. Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison.

Table 1: In Vitro Inhibitory Activity of 3-aminobenzamide (as a reference for this compound)

CompoundTargetAssay TypeCell LineIC50 / KiReference
3-aminobenzamidePARPEnzymatic-Ki = 1.8 µM
3-aminobenzamidePARPCell-basedCHO~50 nM[1]

Table 2: Example of In Vivo Anti-Tumor Efficacy Data Presentation

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1500 ± 250-+2
This compound25 mg/kg, QD, PO800 ± 15047-1
This compound50 mg/kg, QD, PO400 ± 10073-5

(Note: The data in Table 2 is hypothetical and for illustrative purposes only.)

IV. Visualizations

Signaling Pathway

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA Single-Strand Break DNA Single-Strand Break PARP1 PARP1 DNA Single-Strand Break->PARP1 recruits PAR Poly(ADP-ribose) chains PARP1->PAR synthesizes Trapped PARP1-DNA Complex Trapped PARP1-DNA Complex PARP1->Trapped PARP1-DNA Complex DNA Repair Proteins DNA Repair Proteins PAR->DNA Repair Proteins recruits DNA Repair DNA Repair DNA Repair Proteins->DNA Repair This compound This compound This compound->PARP1 inhibits & traps Replication Fork Collapse Replication Fork Collapse Trapped PARP1-DNA Complex->Replication Fork Collapse Double-Strand Break Double-Strand Break Replication Fork Collapse->Double-Strand Break Cell Death (Synthetic Lethality in BRCA-deficient cells) Cell Death (Synthetic Lethality in BRCA-deficient cells) Double-Strand Break->Cell Death (Synthetic Lethality in BRCA-deficient cells)

Caption: PARP Inhibition and Synthetic Lethality Pathway.

Experimental Workflow

In_Vitro_Efficacy_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays PARP Enzymatic Assay (ELISA/AlphaLISA) PARP Enzymatic Assay (ELISA/AlphaLISA) IC50 Determination IC50 Determination PARP Enzymatic Assay (ELISA/AlphaLISA)->IC50 Determination PARP Trapping Assay (FP) PARP Trapping Assay (FP) Quantify Trapping Potency Quantify Trapping Potency PARP Trapping Assay (FP)->Quantify Trapping Potency Cancer Cell Lines (e.g., BRCA-mutant) Cancer Cell Lines (e.g., BRCA-mutant) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cancer Cell Lines (e.g., BRCA-mutant)->Cytotoxicity Assay (MTT) Colony Formation Assay Colony Formation Assay Cancer Cell Lines (e.g., BRCA-mutant)->Colony Formation Assay GI50 Determination GI50 Determination Cytotoxicity Assay (MTT)->GI50 Determination Assess Clonogenic Survival Assess Clonogenic Survival Colony Formation Assay->Assess Clonogenic Survival

Caption: In Vitro Efficacy Assessment Workflow.

In_Vivo_Efficacy_Workflow Implant Human Cancer Cells in Mice Implant Human Cancer Cells in Mice Monitor Tumor Growth Monitor Tumor Growth Implant Human Cancer Cells in Mice->Monitor Tumor Growth Randomize Mice into Groups Randomize Mice into Groups Monitor Tumor Growth->Randomize Mice into Groups Administer Compound and Vehicle Administer Compound and Vehicle Randomize Mice into Groups->Administer Compound and Vehicle Measure Tumor Volume and Body Weight Measure Tumor Volume and Body Weight Administer Compound and Vehicle->Measure Tumor Volume and Body Weight Data Analysis (TGI, Statistics) Data Analysis (TGI, Statistics) Measure Tumor Volume and Body Weight->Data Analysis (TGI, Statistics)

Caption: In Vivo Efficacy Study Workflow.

References

Application Notes and Protocols for 3-amino-N-isopropylbenzamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-isopropylbenzamide is a benzamide derivative with potential applications in biomedical research and drug development. While specific data for this compound is limited, its structural similarity to the well-characterized PARP (Poly [ADP-ribose] polymerase) inhibitor, 3-aminobenzamide, suggests a comparable mechanism of action. This document provides a comprehensive guide to the preparation and use of this compound in cell culture, with protocols and recommendations based on available information for closely related compounds.

Physicochemical Properties and Solubility

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂OSigma-Aldrich
Molecular Weight 178.23 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
CAS Number 81882-62-4Sigma-Aldrich
Solubility DMSO: Expected to be soluble. Water: Expected to have low solubility. Ethanol: May have limited solubility.General knowledge based on similar compounds

Preparation of Stock Solutions

For cell culture experiments, it is crucial to prepare a concentrated stock solution of this compound that can be further diluted to the desired working concentrations. Given its predicted solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure: a. Tare a sterile microcentrifuge tube on the analytical balance. b. Carefully weigh out 1.7823 mg of this compound powder into the tube. c. Add 1 mL of sterile DMSO to the tube. d. Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. g. Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.

Experimental Protocols for Cell Culture

The following are generalized protocols for utilizing this compound in cell culture-based assays. It is recommended to perform initial dose-response experiments to determine the optimal concentration range for your specific cell line and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is essential to determine the cytotoxic potential of this compound and to establish a suitable concentration range for subsequent functional assays.

Materials:

  • Cells of interest (e.g., cancer cell lines, primary cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM. b. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity. c. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. d. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G DNA_Damage DNA Damage (e.g., Single-Strand Breaks) PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Compound This compound (Hypothesized) Inhibition Inhibition Compound->Inhibition Inhibition->PARP1

Application Notes and Protocols: 3-Aminobenzamide in Combination with DNA Damaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzamide (3-AB) is a potent and well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway. PARP inhibitors have emerged as a promising class of anti-cancer agents, particularly in combination with DNA damaging therapies such as chemotherapy and radiation. By blocking PARP-mediated DNA repair, 3-AB can potentiate the cytotoxic effects of these agents, leading to synthetic lethality in cancer cells.

These application notes provide a comprehensive overview of the use of 3-aminobenzamide in combination with DNA damaging agents. Included are summaries of quantitative data, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of the underlying molecular mechanisms and experimental workflows. While the specific compound "3-amino-N-isopropylbenzamide" is not extensively documented in scientific literature, the information provided herein for the closely related and extensively studied 3-aminobenzamide serves as a robust guide for research in this area.

Data Presentation

The following tables summarize the quantitative effects of 3-aminobenzamide in combination with the DNA damaging agent temozolomide and with radiation, demonstrating its potential to enhance cancer cell cytotoxicity and radiosensitivity.

Table 1: Potentiation of Temozolomide (TMZ) Cytotoxicity by 3-Aminobenzamide in Glioblastoma Cell Lines

Cell LineTreatmentIC50 (µM)Potentiation Factor*Reference
U87-MGTMZ alone230-[1]
U87-MGTMZ + 3-AB (2 mM)1451.59[2]
T98GTMZ alone438-[1]
T98GTMZ + 3-AB (2 mM)2002.19[2]
A172TMZ alone125-[3]
A172TMZ + 3-AB (2 mM)751.67[2]

*Potentiation Factor = IC50 (TMZ alone) / IC50 (TMZ + 3-AB)

Table 2: Radiosensitization Effect of 3-Aminobenzamide in Human Cancer Cell Lines

Cell LineTreatmentRadiation Dose (Gy) for 50% Survival (SF50)Dose Enhancement Ratio (DER)*Reference
HeLa (Cervical Cancer)Radiation alone3.5-[4]
HeLa (Cervical Cancer)Radiation + 3-AB (5 mM)2.51.4[4]
A549 (Lung Cancer)Radiation alone4.2-[5]
A549 (Lung Cancer)Radiation + 3-AB (4 mM)3.01.4[5]
SW13 (Adrenocortical Carcinoma)Radiation alone2.8-[6]
SW13 (Adrenocortical Carcinoma)Radiation + 3-AB (4 mM)2.11.33[6]

*Dose Enhancement Ratio (DER) = SF50 (Radiation alone) / SF50 (Radiation + 3-AB)

Signaling Pathway

The synergistic effect of 3-aminobenzamide with DNA damaging agents is primarily mediated through the inhibition of PARP and the subsequent disruption of DNA repair, leading to the accumulation of cytotoxic DNA lesions.

Synergy_Pathway cluster_damage DNA Damaging Agent (e.g., TMZ, Radiation) cluster_parp PARP-mediated Repair cluster_inhibition 3-Aminobenzamide Action cluster_outcome Cellular Outcome DNA_Damage DNA Single-Strand Breaks (SSBs) PARP PARP Activation DNA_Damage->PARP SSB_Accumulation SSB Accumulation DNA_Damage->SSB_Accumulation Leads to BER Base Excision Repair (BER) PARP->BER SSB_Repair SSB Repair BER->SSB_Repair Apoptosis Apoptosis / Cell Death Inhibitor 3-Aminobenzamide PARP_Inhibition PARP Inhibition Inhibitor->PARP_Inhibition PARP_Inhibition->BER PARP_Inhibition->SSB_Repair Prevents Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSBs DNA Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSBs DSBs->Apoptosis

Caption: Mechanism of synergy between 3-aminobenzamide and DNA damaging agents.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the combination of 3-aminobenzamide and DNA damaging agents are provided below.

Protocol 1: In Vitro Cell Viability (MTS) Assay

Objective: To determine the cytotoxic effects of 3-aminobenzamide in combination with a DNA damaging agent (e.g., temozolomide) and to calculate IC50 values.

Materials:

  • Cancer cell line of interest (e.g., U87-MG, A549)

  • Complete cell culture medium

  • 96-well plates

  • 3-Aminobenzamide (stock solution in DMSO or water)

  • Temozolomide (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of 3-aminobenzamide and temozolomide in culture medium.

    • For single-agent treatments, add the respective drugs to the wells.

    • For combination treatments, add both agents simultaneously. Include a vehicle control (DMSO) group.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • After the 72-hour incubation, add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.[7]

    • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the background absorbance (medium only wells) from all readings.

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Calculate the IC50 values for each agent alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).

    • Determine the synergistic effect using the Combination Index (CI) method, where CI < 1 indicates synergy.[7]

Protocol 2: Clonogenic Survival Assay for Radiosensitization

Objective: To assess the ability of 3-aminobenzamide to sensitize cancer cells to ionizing radiation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • 3-Aminobenzamide

  • Radiation source (e.g., X-ray irradiator)

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding:

    • Plate an appropriate number of cells in 6-well plates. The number of cells will depend on the radiation dose (e.g., 200 cells for 0 Gy, up to 8000 cells for 10 Gy).[3]

    • Allow cells to attach overnight.

  • Treatment:

    • Treat the cells with a non-toxic concentration of 3-aminobenzamide for 2-4 hours prior to irradiation.

    • Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

    • After irradiation, replace the medium with fresh medium containing 3-aminobenzamide and incubate for an additional 24 hours.

    • After 24 hours, replace the medium with fresh drug-free medium.

  • Colony Formation:

    • Incubate the plates for 10-14 days to allow for colony formation (a colony is defined as at least 50 cells).[9]

  • Staining and Counting:

    • Wash the plates with PBS, fix with methanol for 10 minutes, and stain with 0.5% crystal violet for 30 minutes.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) = (number of colonies formed / number of cells seeded) for the control group.

    • Calculate the Surviving Fraction (SF) = (number of colonies formed / (number of cells seeded x PE)) for each treatment group.

    • Plot the SF versus the radiation dose on a semi-logarithmic scale to generate cell survival curves.

    • Calculate the Dose Enhancement Ratio (DER) at a specific survival level (e.g., SF=0.5) as the ratio of the radiation dose required to achieve that survival in the absence of the drug to the dose required in the presence of the drug.

Protocol 3: Western Blot for DNA Damage Markers (γH2AX and Cleaved PARP)

Objective: To detect and quantify the levels of the DNA double-strand break marker γH2AX and the apoptosis marker cleaved PARP.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-γH2AX, anti-cleaved PARP, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target proteins (γH2AX, cleaved PARP) to the loading control (GAPDH or β-actin).

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the combination of 3-aminobenzamide and a DNA damaging agent in a xenograft mouse model.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cluster_data Data Analysis Animal_Model Establish Xenograft Model (e.g., subcutaneous injection of cancer cells in nude mice) Tumor_Growth Monitor Tumor Growth (until tumors reach ~100-150 mm³) Animal_Model->Tumor_Growth Randomization Randomize Mice into Treatment Groups (Vehicle, 3-AB, DNA Damaging Agent, Combination) Tumor_Growth->Randomization Treatment_Admin Administer Treatments (e.g., intraperitoneal injection of 3-AB, oral gavage of TMZ) Randomization->Treatment_Admin Monitoring Monitor Tumor Volume and Body Weight Treatment_Admin->Monitoring Euthanasia Euthanize Mice at Study Endpoint Monitoring->Euthanasia Endpoint Reached Tumor_Excision Excise and Weigh Tumors Euthanasia->Tumor_Excision Tissue_Processing Process Tissues for Analysis (Formalin-fixed for IHC, Flash-frozen for Western Blot) Tumor_Excision->Tissue_Processing Analysis Perform Pharmacodynamic Analysis (IHC for Ki67, γH2AX; Western Blot for cleaved PARP) Tissue_Processing->Analysis TGI Calculate Tumor Growth Inhibition (TGI) Analysis->TGI Stats Statistical Analysis (e.g., ANOVA, t-test) TGI->Stats

References

Troubleshooting & Optimization

Optimizing 3-amino-N-isopropylbenzamide concentration for PARP inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides technical support for researchers working to optimize the concentration of 3-amino-N-isopropylbenzamide for Poly (ADP-ribose) polymerase (PARP) inhibition. As publicly available data on this specific compound is limited, this document will use the structurally similar and well-characterized PARP inhibitor, 3-aminobenzamide (3-AB) , as a primary example to establish robust experimental principles and protocols. The methodologies, troubleshooting advice, and data presented for 3-AB can serve as a strong foundation for investigating this compound and other novel benzamide-based PARP inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for benzamide-based PARP inhibitors like 3-aminobenzamide? A1: 3-aminobenzamide is a competitive inhibitor of PARP enzymes, particularly PARP1.[1] It functions by binding to the NAD+ binding site on the enzyme, preventing the synthesis of poly (ADP-ribose) (PAR) chains. This inhibition is crucial because PARP1, when activated by DNA damage, synthesizes these PAR chains to recruit other DNA repair proteins. By blocking this process, the inhibitor hampers the cell's ability to repair single-strand DNA breaks.

Q2: What is the inhibitory potency (IC₅₀ / Kᵢ) of 3-aminobenzamide? A2: The reported inhibitory potency of 3-aminobenzamide can vary depending on the assay system. The inhibitor constant (Kᵢ) is approximately 1.8 µM. In cell-based assays, the IC₅₀ for PARP inhibition has been reported to be approximately 50 nM in CHO cells.[2]

Q3: How do I prepare and store a stock solution of 3-aminobenzamide? A3: 3-aminobenzamide is soluble in DMSO. For a stock solution, dissolve the compound in DMSO. Store stock solutions in aliquots at -20°C for up to one year or -80°C for up to two years.[2] When preparing your working concentration for cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically <0.1% to <0.3%) to avoid solvent-induced toxicity.

Q4: At what concentration range should I start my experiments? A4: For initial experiments with 3-aminobenzamide, a broad concentration range is recommended to determine the optimal dose. Based on literature, concentrations greater than 1 µM can achieve over 95% inhibition of PARP activity without significant cellular toxicity in some cell lines.[2] A dose-response analysis starting from nanomolar to low millimolar ranges (e.g., 10 nM to 10 mM) is advisable to determine the IC₅₀ in your specific experimental model. In some studies, 50 µM of 3-aminobenzamide has been shown to inhibit 90% of PARP activity.[3]

Troubleshooting Guide

Q1: I am not observing any significant PARP inhibition. What could be wrong? A1:

  • Compound Inactivity: Verify the purity and integrity of your compound. If possible, confirm its identity via analytical methods.

  • Concentration Too Low: Your starting concentration may be insufficient for your specific cell line or assay. Perform a dose-response experiment with a wider and higher concentration range.

  • Assay Sensitivity: Ensure your PARP activity assay is sensitive enough to detect changes. Include a positive control inhibitor with known potency (e.g., Olaparib) to validate the assay setup.

  • Cellular Uptake: The compound may have poor permeability in your chosen cell line. Consider using a cell-free enzymatic assay to confirm direct inhibition of the PARP enzyme first.

Q2: My compound is causing widespread cell death, even at low concentrations. How can I address this? A2:

  • Cytotoxicity vs. PARP Inhibition: It is crucial to distinguish between general cytotoxicity and the desired synthetic lethality effect. Run a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with your PARP inhibition assay. This will help you determine the therapeutic window where PARP is inhibited without causing excessive off-target cell death.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells. Always include a vehicle control (cells treated with the same concentration of solvent without the inhibitor).

  • Incubation Time: High concentrations combined with long incubation times can lead to toxicity. Try reducing the incubation period or the concentration of the inhibitor.

Q3: My results are inconsistent between experiments. What are the common causes of variability? A3:

  • Stock Solution Stability: Ensure your stock solution is stored correctly and has not undergone freeze-thaw cycles, which can degrade the compound. Use fresh aliquots for each experiment.

  • Cellular Conditions: Use cells from a consistent passage number, as cellular responses can change over time in culture. Ensure cell density is consistent across wells and experiments, as this can affect drug response.

  • Reagent Preparation: Prepare fresh reagents and dilutions for each experiment to avoid degradation or contamination issues.

Quantitative Data Summary

The following tables summarize key quantitative data for the model PARP inhibitor, 3-aminobenzamide.

ParameterValueCell Line / SystemSource
IC₅₀ ~50 nMCHO Cells[2]
Kᵢ 1.8 µMEnzymatic Assay
Effective Concentration >1 µM(For >95% PARP inhibition)[2]
Effective Concentration 50 µM(For 90% PARP inhibition)[3]
SolventSolubilityStorage of StockSource
DMSO Soluble-20°C (1 year) or -80°C (2 years)[2]
Water SolubleAqueous solutions not recommended for long-term storage

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol establishes the concentration range of the inhibitor that can be used in subsequent functional assays without causing general toxicity.

Materials:

  • Selected cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound (or 3-AB) stock solution in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a serial dilution of the inhibitor in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM or higher. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.1%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: In Vitro PARP1 Enzyme Activity Assay (Colorimetric)

This protocol measures the direct inhibitory effect of the compound on recombinant PARP1 enzyme activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (PARP1 substrate) coated on a 96-well plate

  • NAD+ (cofactor)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound (or 3-AB) in the assay buffer.

  • Enzyme Addition: Add the PARP1 enzyme to each well of the histone-coated 96-well plate.

  • Inhibitor Addition: Add the various concentrations of the inhibitor to the wells. Include a "no inhibitor" control and a "no enzyme" background control.

  • Reaction Initiation: Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for the poly-ADP-ribosylation of histones.

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes. This will bind to the biotinylated PAR chains attached to the histones.

  • Washing: Repeat the wash step to remove unbound Streptavidin-HRP.

  • Signal Development: Add TMB substrate to each well. A blue color will develop in the presence of HRP.

  • Stopping Reaction: Stop the reaction by adding a stop solution, which will turn the color yellow.

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Calculate the percent inhibition of PARP activity for each compound concentration relative to the "no inhibitor" control and determine the IC₅₀ value.

Visualizations

PARP_Signaling_Pathway cluster_invis DNA_Damage DNA Single-Strand Break (SSB) PARP1_active PARP1 (active) DNA_Damage->PARP1_active recruits & activates PARP1_inactive PARP1 (inactive) PAR PAR Chains (Poly ADP-ribose) PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active Repair_Complex DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Complex recruits Repair SSB Repair Repair_Complex->Repair mediates Inhibitor 3-amino-N- isopropylbenzamide Inhibitor->Block

Caption: PARP1 activation at DNA single-strand breaks and inhibition by benzamides.

Experimental_Workflow start Start: Obtain Inhibitor Compound step1 Step 1: Primary Screening (Cytotoxicity Assay - MTT) start->step1 step2 Step 2: Secondary Screening (PARP Activity Assay) step1->step2 Determine non-toxic range decision1 Is CC₅₀ >> IC₅₀ from functional assay? step4 Step 4: Cellular Assays (e.g., PARylation in cells, clonogenic survival) decision1->step4 Yes (Good Therapeutic Window) end_bad Re-evaluate Compound (High Toxicity) decision1->end_bad No (Poor Window) step3 Step 3: Determine IC₅₀ (Dose-Response Curve) step2->step3 step3->decision1 end_good Optimized Concentration Range Identified step4->end_good

Caption: Workflow for optimizing inhibitor concentration from cytotoxicity to cellular assays.

Troubleshooting_Tree q1 Problem: Low or No PARP Inhibition q2 Is the assay validated with a known positive control inhibitor? q1->q2 s2 Solution: Validate assay with a known potent PARP inhibitor (e.g., Olaparib). Check reagent/enzyme activity. q2->s2 No q3 Was a wide dose-response curve performed? q2->q3 Yes a2_yes Yes a2_no No s3 Solution: Perform a wider dose-response (e.g., 10 nM to 100 µM) to find the inhibitory range. q3->s3 No q4 Was compound solubility in media confirmed? q3->q4 Yes a3_yes Yes a3_no No s4 Solution: Check for precipitation in media. Prepare fresh stock solutions. Consider a cell-free assay. q4->s4 No end Potential Issue: Compound may have low potency or poor cell permeability. q4->end Yes a4_yes Yes a4_no No

Caption: Troubleshooting decision tree for experiments showing low PARP inhibition.

References

Preventing off-target effects of 3-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-amino-N-isopropylbenzamide. The information provided is extrapolated from data on the well-characterized PARP inhibitor 3-aminobenzamide and general principles for assessing off-target effects of small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: Based on its structural similarity to 3-aminobenzamide, this compound is predicted to function as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. It likely binds to the NAD+ binding site of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation is critical in the cellular response to DNA damage.

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects for this compound have not been extensively characterized, researchers should be aware of potential off-target activities common to other PARP inhibitors and benzamide derivatives. These may include:

  • Kinase Inhibition: Some PARP inhibitors have been shown to inhibit various protein kinases, which could lead to unintended effects on signaling pathways.

  • Interaction with other NAD+-utilizing enzymes: Due to its competitive nature with NAD+, the compound may interact with other enzymes that use NAD+ as a cofactor.

  • Effects on cell cycle regulation: Inhibition of PARP can interfere with cell cycle checkpoints, particularly in response to DNA damage.[1]

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable experimental results. Consider the following strategies:

  • Use the lowest effective concentration: Titrate the concentration of this compound to find the lowest concentration that elicits the desired on-target effect.

  • Employ structurally distinct inhibitors: Use a different PARP inhibitor with a distinct chemical scaffold as a control to ensure that the observed phenotype is due to PARP inhibition and not an off-target effect of this compound.

  • Perform rescue experiments: If possible, overexpress the target protein (PARP) to see if it rescues the observed phenotype, which would suggest an on-target effect.

  • Validate findings with non-pharmacological methods: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout PARP and compare the results to those obtained with this compound.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent cellular phenotype observed.

Possible Cause: This could be due to an off-target effect of this compound, where the compound is interacting with proteins other than the intended PARP target.

Troubleshooting Steps:

  • Confirm On-Target Engagement with Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[2][3][4]

    • Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

      • Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a specified time.

      • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

      • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

      • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

      • Protein Quantification and Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Analyze the samples by Western blotting using an antibody specific for the target protein (PARP).

      • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

  • Characterize Binding Affinity with Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing information on binding affinity (Kd), stoichiometry (n), and thermodynamics (enthalpy and entropy).[5][6][7]

    • Experimental Protocol: Isothermal Titration Calorimetry (ITC)

      • Sample Preparation: Prepare purified PARP protein and this compound in the same buffer to minimize heats of dilution.

      • Instrument Setup: Thoroughly clean the ITC instrument cell and syringe. Load the protein into the sample cell and the compound into the syringe.

      • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

      • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the compound to the protein. Fit the data to a suitable binding model to determine the thermodynamic parameters.

    • Illustrative Data for ITC Analysis:

ParameterValueInterpretation
Kd 1.5 µMModerate binding affinity
n 1.051:1 binding stoichiometry
ΔH -10.5 kcal/molEnthalpically driven binding
-TΔS 2.5 kcal/molFavorable entropic contribution
Issue 2: Suspected off-target kinase inhibition.

Possible Cause: The observed phenotype may be due to the inhibition of one or more protein kinases, a known off-target effect of some PARP inhibitors.

Troubleshooting Steps:

  • Perform a Kinase Selectivity Profile: Screen this compound against a panel of purified kinases to identify potential off-target interactions.

    • Experimental Protocol: In Vitro Kinase Panel Screening

      • Assay Setup: In a multi-well plate, combine a purified kinase, its specific substrate, and ATP.

      • Inhibitor Addition: Add this compound at various concentrations. Include appropriate positive and negative controls.

      • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

      • Detection: Use a suitable method (e.g., radiometric assay or luminescence-based assay like ADP-Glo™) to measure kinase activity.

      • Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of the compound and determine the IC50 values for any inhibited kinases.

    • Illustrative Data for Kinase Selectivity Profiling:

Kinase TargetIC50 (µM) for this compoundInterpretation
PARP1 (On-target) 0.2Potent on-target inhibition
Kinase A > 100No significant inhibition
Kinase B 15Moderate off-target inhibition
Kinase C 5Significant off-target inhibition
Issue 3: Difficulty in confirming PARP inhibition in cellular assays.

Possible Cause: The assay conditions may not be optimal, or the readout may not be sensitive enough to detect changes in PARP activity.

Troubleshooting Steps:

  • Use a Validated PARP Activity Assay: Employ a reliable method to measure PARP activity in cell lysates or intact cells. A colorimetric ELISA-based assay is a common and robust method.[8][9][10]

    • Experimental Protocol: Colorimetric PARP Activity Assay

      • Plate Coating: Coat a 96-well plate with histone, a substrate for PARP.

      • Sample Addition: Add cell lysates treated with or without this compound to the wells.

      • PARP Reaction: Add a reaction cocktail containing biotinylated NAD+ to initiate the PARP reaction.

      • Detection: Add streptavidin-HRP to detect the incorporated biotinylated PAR.

      • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.

      • Data Analysis: A decrease in absorbance in the presence of this compound indicates PARP inhibition.

Visualizations

PARP_Signaling_Pathway DNA Damage DNA Damage PARP1 PARP1 DNA Damage->PARP1 activates PAR PAR PARP1->PAR synthesizes NAD NAD NAD->PARP1 substrate DNA Repair Proteins DNA Repair Proteins PAR->DNA Repair Proteins recruits DNA Repair DNA Repair DNA Repair Proteins->DNA Repair This compound This compound This compound->PARP1 inhibits CETSA_Workflow cluster_0 Cellular Thermal Shift Assay (CETSA) A 1. Treat cells with compound or vehicle control B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells B->C D 4. Centrifuge to separate soluble and aggregated proteins C->D E 5. Analyze soluble fraction by Western Blot D->E F 6. Generate melting curve E->F Troubleshooting_Logic Start Unexpected Cellular Phenotype CETSA Perform CETSA to confirm on-target binding Start->CETSA OnTarget Phenotype is likely on-target CETSA->OnTarget Target Engaged OffTarget Phenotype is likely off-target CETSA->OffTarget No Target Engagement KinaseScreen Perform Kinase Profiling Screen OffTarget->KinaseScreen KinaseHit Off-target kinase identified KinaseScreen->KinaseHit Kinase Hit OtherOffTarget Investigate other potential off-targets (e.g., ITC) KinaseScreen->OtherOffTarget No Kinase Hit

References

Troubleshooting 3-amino-N-isopropylbenzamide insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-amino-N-isopropylbenzamide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

Q2: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?

A2: Cloudiness or precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like benzamide derivatives. This is often due to the compound crashing out of solution when the concentration of the organic solvent is significantly lowered. Here are some troubleshooting steps:

  • Increase the final concentration of the organic co-solvent: Ensure the final concentration of DMSO or ethanol in your aqueous solution is sufficient to maintain solubility. However, be mindful that high concentrations of organic solvents can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% in most cell-based assays.[1]

  • Gentle Warming: Gently warming the solution to 37°C may aid in dissolution. Avoid excessive heat, as it could lead to degradation of the compound.

  • Sonication: Use of an ultrasonic bath can help to break down aggregates and improve dissolution.[2][3][4][5]

  • pH Adjustment: The solubility of compounds with amine groups can be pH-dependent. Adjusting the pH of your aqueous buffer may improve solubility, though the optimal pH for this compound is not specifically documented.

Q3: What is the recommended procedure for preparing a stock solution of this compound for cell culture experiments?

A3: A standard approach for preparing stock solutions of hydrophobic compounds for cell culture is as follows:

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[3] Ensure the compound is completely dissolved. Gentle warming and vortexing can be used to facilitate dissolution.

  • Storage: Store the primary stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[3]

  • Working Solution: On the day of the experiment, thaw an aliquot of the primary stock solution and dilute it further in your cell culture medium. To avoid precipitation, a serial dilution approach is recommended.

For sensitive applications, a three-step solubilization protocol has been shown to be effective for other hydrophobic compounds and can be adapted:

  • Prepare a 10 mM stock solution in pure DMSO.

  • Dilute this stock 10-fold in pre-warmed (e.g., 50°C) fetal bovine serum (FBS).

  • Perform the final dilution in your pre-warmed cell culture medium to achieve the desired final concentration.

Q4: How should I store this compound powder and its solutions?

A4: this compound powder should be stored at -20°C.[3] Stock solutions in DMSO should also be stored in aliquots at -20°C to maintain stability and prevent degradation.[3] It is generally recommended to use freshly prepared working solutions for each experiment.

Solubility Data Summary

While specific data for this compound is limited, the following table summarizes the solubility of the closely related compound, 3-aminobenzamide, which can be used as a guideline.

SolventSolubility of 3-aminobenzamide
Water≥23.45 mg/mL (with ultrasonication)[2][3][4][5]
DMSO≥7.35 mg/mL[2][3][4][5]
Ethanol≥48.1 mg/mL (with ultrasonic assistance)[3][4][5]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound (MW: 178.23 g/mol ), high-purity DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 1.78 mg of this compound powder.

    • Add 1 mL of high-purity DMSO to the powder.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C in a water bath can be applied if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

Visualizations

Troubleshooting Workflow for Insolubility Issues

The following diagram outlines a logical workflow for troubleshooting insolubility issues with this compound.

G start Insolubility Issue Observed check_solvent Is the primary solvent DMSO or Ethanol? start->check_solvent use_organic Dissolve in 100% DMSO or Ethanol first check_solvent->use_organic No check_concentration Is precipitation occurring upon dilution? check_solvent->check_concentration Yes use_organic->check_concentration increase_cosolvent Increase final co-solvent concentration (keep <0.5% for cells) check_concentration->increase_cosolvent Yes success Solubility Achieved check_concentration->success No sonicate_warm Apply gentle warming (37°C) or sonication increase_cosolvent->sonicate_warm fail Consult further literature for specific derivatives increase_cosolvent->fail check_ph Consider pH adjustment of aqueous buffer sonicate_warm->check_ph sonicate_warm->fail check_ph->success check_ph->fail

Caption: A step-by-step guide to resolving solubility problems.

Proposed Signaling Pathway: PARP Inhibition

Based on its structural similarity to 3-aminobenzamide, a known PARP inhibitor, this compound is proposed to function by inhibiting Poly(ADP-ribose) polymerase (PARP) enzymes. The following diagram illustrates the general mechanism of PARP inhibition.

G cluster_0 Normal DNA Repair cluster_1 With this compound (PARP Inhibitor) DNA_damage DNA Single-Strand Break PARP_activation PARP Activation DNA_damage->PARP_activation PAR_synthesis Poly(ADP-ribose) Synthesis PARP_activation->PAR_synthesis Repair_recruitment Recruitment of DNA Repair Proteins PAR_synthesis->Repair_recruitment DNA_repair DNA Repair Repair_recruitment->DNA_repair inhibitor This compound PARP_inhibition PARP Inhibition inhibitor->PARP_inhibition blocked_synthesis Blocked PAR Synthesis PARP_inhibition->blocked_synthesis failed_recruitment Failed Recruitment of Repair Proteins blocked_synthesis->failed_recruitment apoptosis Cell Death (Apoptosis) failed_recruitment->apoptosis DNA_damage2 DNA Single-Strand Break PARP_activation2 PARP Activation DNA_damage2->PARP_activation2 PARP_activation2->PARP_inhibition

Caption: The inhibitory effect on the PARP signaling pathway.

References

Technical Support Center: Improving In Vivo Delivery of 3-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of 3-amino-N-isopropylbenzamide. The content addresses common challenges and offers practical solutions to enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Direct experimental data for some physicochemical properties of this compound is limited in publicly available literature. However, based on supplier information and computational predictions for structurally similar benzamide derivatives, we can summarize the available information as follows:

PropertyValue/PredictionSource/Note
Molecular FormulaC₁₀H₁₄N₂OSupplier Data[1][2]
Molecular Weight178.23 g/mol Supplier Data[1][2]
Physical FormSolidSupplier Data[3]
Density1.077 g/cm³Supplier Data[1]
Water SolubilityPredicted to be lowBased on benzamide derivatives[4]
Permeability (LogP)Predicted to be moderateBased on related structures
pKaNot available-

Disclaimer: The solubility and permeability values are predictions and should be experimentally verified. The lack of precise solubility data is a critical factor to consider in formulation development.

Q2: What are the primary challenges in the in vivo delivery of this compound?

A2: Based on its chemical structure as a benzamide derivative, the primary challenges are likely to be:

  • Poor aqueous solubility: This can lead to low dissolution rates in physiological fluids, limiting absorption and bioavailability after oral administration.[5]

  • Low bioavailability: Consequently, a significant portion of the administered dose may not reach systemic circulation, leading to suboptimal therapeutic efficacy.[6]

  • Potential for off-target effects and toxicity: Systemic administration of a free drug can lead to distribution to non-target tissues, potentially causing adverse effects.[7]

  • Rapid metabolism and clearance: While not specifically known for this compound, many small molecules are subject to rapid metabolism in the liver (first-pass effect), reducing their systemic exposure.[3]

Q3: What are the recommended formulation strategies to improve the in vivo delivery of this compound?

A3: To overcome the challenges of poor solubility and low bioavailability, several formulation strategies can be employed:

  • Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles can enhance its solubility, protect it from degradation, and potentially offer targeted delivery.[8] Common nanoparticle platforms include:

    • Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[9]

    • Polymeric nanoparticles: Made from biodegradable polymers like PLGA, these can provide controlled release of the encapsulated drug.[10]

  • Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic drugs by presenting the compound in a solubilized state.[11]

  • Particle size reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can enhance the dissolution rate and, consequently, bioavailability.[5]

  • Prodrug approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active compound in vivo can be a viable strategy.[12]

Troubleshooting Guides

Problem 1: Low Bioavailability Observed After Oral Administration
Possible Cause Troubleshooting Step Rationale
Poor aqueous solubility of this compound.1. Characterize Solubility: Experimentally determine the solubility of the compound in relevant physiological buffers (e.g., simulated gastric and intestinal fluids). 2. Formulation: Formulate the compound using one of the strategies mentioned in FAQ Q3 (e.g., liposomes, polymeric nanoparticles, or SEDDS).Understanding the solubility profile is the first step to addressing the issue. Advanced formulations can significantly enhance the dissolution and absorption of poorly soluble drugs.[13][14]
High first-pass metabolism.1. In Vitro Metabolism Study: Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of the compound. 2. Alternative Routes of Administration: Consider parenteral routes of administration (e.g., intravenous, intraperitoneal) to bypass the first-pass effect. 3. Co-administration with Inhibitors: In preclinical studies, co-administration with known inhibitors of relevant metabolic enzymes can help elucidate the impact of metabolism.These steps will help determine if metabolism is a significant barrier and how to circumvent it.[3]
Poor membrane permeability.1. Permeability Assay: Perform an in vitro permeability assay (e.g., PAMPA or Caco-2) to assess the compound's ability to cross intestinal membranes. 2. Formulation with Permeation Enhancers: For oral formulations, consider the inclusion of pharmaceutically acceptable permeation enhancers.Assessing and improving membrane transport can be crucial for oral drug absorption.[4]
Problem 2: High Variability in In Vivo Efficacy Studies
Possible Cause Troubleshooting Step Rationale
Inconsistent formulation quality.1. Characterize Formulation: Thoroughly characterize the drug delivery system for particle size, drug loading, and release kinetics for every batch. 2. Stability Studies: Assess the stability of the formulation under storage and experimental conditions.Ensuring consistent formulation properties is critical for reproducible in vivo results.[15]
Issues with the animal model or experimental procedure.1. Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and sampling, are highly standardized. 2. Increase Sample Size: A larger number of animals per group can help reduce the impact of biological variability.Minimizing experimental variability is key to obtaining statistically significant and reliable data.[16]
Dose-dependent and non-linear pharmacokinetics.1. Dose-Ranging Studies: Conduct dose-ranging pharmacokinetic studies to understand the relationship between dose and exposure.This will help in selecting an appropriate dose for efficacy studies that is on the linear portion of the pharmacokinetic curve, if possible.[17]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol describes a common thin-film hydration method for preparing liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., DPPC or Soy PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipid. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Separate the unencapsulated drug from the liposomes by centrifugation or size exclusion chromatography.

  • Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic procedure for evaluating the pharmacokinetics of a this compound formulation.

Animals:

  • Male/Female Sprague-Dawley rats or BALB/c mice.

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into groups (e.g., intravenous administration of free drug, oral administration of free drug, oral administration of formulated drug).

  • For oral administration, administer the compound or formulation via gavage. For intravenous administration, inject into the tail vein.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or retro-orbital sinus).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.[17]

Visualizations

G cluster_0 Challenges in In Vivo Delivery cluster_1 Formulation Strategies cluster_2 Improved Outcomes Poor Solubility Poor Solubility Low Bioavailability Low Bioavailability Poor Solubility->Low Bioavailability Nanoparticles Nanoparticles Poor Solubility->Nanoparticles Lipid Formulations Lipid Formulations Low Bioavailability->Lipid Formulations Enhanced Efficacy Enhanced Efficacy Off-Target Effects Off-Target Effects Off-Target Effects->Nanoparticles Nanoparticles->Enhanced Efficacy Reduced Toxicity Reduced Toxicity Nanoparticles->Reduced Toxicity Lipid Formulations->Enhanced Efficacy Particle Size Reduction Particle Size Reduction Particle Size Reduction->Enhanced Efficacy

Caption: Logical workflow for addressing in vivo delivery challenges.

G cluster_0 Pre-Formulation cluster_1 Formulation Development cluster_2 In Vivo Evaluation A Determine Physicochemical Properties (Solubility, Permeability) B Select Formulation Strategy (e.g., Liposomes) A->B C Prepare and Characterize Formulation (Size, Drug Loading) B->C D Pharmacokinetic Studies (PK) C->D E Efficacy and Toxicity Studies D->E

Caption: Experimental workflow for formulation development and in vivo testing.

References

Technical Support Center: Interpreting Unexpected Results with 3-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results during experiments with 3-amino-N-isopropylbenzamide. As there is limited specific data on this compound, this guide is substantially based on the well-documented activities of its structural analog, 3-aminobenzamide, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). It is highly probable that this compound functions as a PARP inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: Based on its structural similarity to 3-aminobenzamide, this compound is presumed to act as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARPs are critical for the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[3] By inhibiting PARP, the compound prevents the repair of these SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[3]

In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and cell death.[3][4] This principle is known as "synthetic lethality."[3] A secondary and crucial mechanism is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, creating a physical blockage to DNA replication that is highly cytotoxic.[3][5]

Q2: I am observing high variability in the IC50 value of my compound across different experiments. Why is this happening?

A2: Inconsistent IC50 values are a frequent challenge when working with PARP inhibitors and can be attributed to several factors:

  • Cell Line-Specific Characteristics : Different cell lines have varying genetic backgrounds, especially concerning the status of DNA repair pathways like homologous recombination.[5] Cells with mutations in genes such as BRCA1/2 are generally more sensitive to PARP inhibitors.[5]

  • Assay-Specific Parameters : The type of assay used (e.g., cytotoxicity, PARP activity, or PARP trapping) can significantly impact the observed IC50 value.[5]

  • Experimental Conditions : Variations in cell density, passage number, and the duration of inhibitor incubation can all contribute to result variability.[5]

  • Inhibitor Properties : Different PARP inhibitors have distinct potencies and "trapping efficiencies," which is their ability to lock PARP onto DNA and contributes significantly to cytotoxicity.[5]

Q3: My compound is showing lower-than-expected or no cytotoxicity in my cancer cell line. What could be the reason?

A3: A lack of efficacy could be due to several factors:

  • Homologous Recombination Proficiency : The chosen cell line may have a fully functional homologous recombination (HR) pathway, making it less susceptible to the synthetic lethality mechanism of PARP inhibitors.[3]

  • Drug Efflux Pumps : Overexpression of drug efflux pumps like P-glycoprotein (P-gp) can actively remove the inhibitor from the cell, lowering its intracellular concentration and apparent potency.[3]

  • Inappropriate Assay Duration : The cytotoxic effects of PARP inhibitors can take time to manifest. A time-course experiment is recommended to determine the optimal endpoint.[3]

Q4: I suspect my results are due to off-target effects. How can I investigate this?

A4: At higher concentrations, small molecule inhibitors may bind to unintended targets.[3] If you suspect off-target effects, consider the following:

  • Dose-Response Analysis : Perform a comprehensive dose-response experiment to identify the lowest effective concentration. Off-target effects are more common at higher concentrations.

  • Literature Review : Although specific off-target effects for this compound are not well-documented, reviewing known off-target effects of other PARP inhibitors can provide clues. For instance, some PARP inhibitors are known to cause hematological toxicities.[6][7]

  • Control Experiments : Use a structurally distinct PARP inhibitor as a control. If the unexpected phenotype persists, it may be an on-target effect.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Cytotoxicity Results
Potential Cause Troubleshooting Step Expected Outcome
Cell Culture Variability Standardize cell seeding density and passage number. Ensure cells are in the logarithmic growth phase at the time of treatment.More consistent and reproducible dose-response curves.
Compound Instability Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8]Increased confidence in the potency of the compound.
Inconsistent Incubation Time Adhere strictly to a predetermined incubation time for all experiments.Reduced variability in IC50 values between experiments.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a level that affects cell viability (typically ≤0.1%).[9]Elimination of solvent-induced artifacts in cell viability assays.
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
Potential Cause Troubleshooting Step Expected Outcome
Low Cell Permeability Use a cell-based PARP activity assay to confirm target engagement within the cell.Confirmation that the compound can enter the cell and inhibit its target.
Drug Efflux Co-incubate with a known P-gp inhibitor to see if the cytotoxicity of your compound increases.Increased intracellular concentration and enhanced cytotoxic effect of your compound.
Compound Metabolism Perform LC-MS analysis of cell lysates to determine if the compound is being metabolized into inactive forms.Understanding of the metabolic stability of the compound in the chosen cell line.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Based on the solubility of 3-aminobenzamide, the following is a recommended starting point:

  • Stock Solution (10 mM) :

    • Weigh out the appropriate amount of this compound (MW: 178.23 g/mol ).

    • Dissolve in sterile DMSO to a final concentration of 10 mM.

    • Aliquot into single-use tubes and store at -20°C to avoid repeated freeze-thaw cycles.[8]

  • Working Solutions :

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[9]

Protocol 2: Cell-Based PARP Activity Inhibition Assay

This protocol provides a general workflow for assessing the inhibition of PARP activity in a cellular context.

  • Cell Seeding : Plate your chosen cell line in a 96-well plate at a density that ensures they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of the assay.[9]

  • Compound Treatment :

    • Prepare a dose range of this compound (e.g., 0.01–10 μM) in cell culture medium.[9]

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control for PARP activation (e.g., a DNA-damaging agent like H₂O₂ at 100–300 μM).[9]

  • Incubation : Incubate the cells with the compound for a predetermined time (e.g., 1-4 hours), which may need to be optimized for your specific cell line and experimental goals.[9]

  • Endpoint Assay : Quantify the levels of poly(ADP-ribosyl)ation (PAR) using one of the following methods:

    • ELISA : Use a commercial kit to quantify PAR levels.

    • Western Blot : Lyse the cells and perform a Western blot using an anti-PAR antibody.

    • Immunofluorescence : Fix the cells and stain with an anti-PAR antibody to visualize PAR formation.

Visualizations

PARP_Inhibition_Pathway Signaling Pathway of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair (BER) PARP->BER Cell_Survival Cell Survival BER->Cell_Survival Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP DSB Double-Strand Break (DSB) Replication->DSB Stalled Replication Fork HR_Proficient Homologous Recombination (HR-Proficient) DSB->HR_Proficient HR_Deficient Homologous Recombination (HR-Deficient) DSB->HR_Deficient HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Caption: Mechanism of action of a PARP inhibitor.

Experimental_Workflow General Workflow for a Cell-Based PARP Inhibitor Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock in DMSO Working_Solutions Prepare Working Solutions in Medium Stock_Solution->Working_Solutions Treat_Cells Treat with Compound and Controls Working_Solutions->Treat_Cells Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Treat_Cells Incubate Incubate for Optimized Duration Treat_Cells->Incubate Assay Perform Cytotoxicity or PARP Activity Assay Incubate->Assay Data_Analysis Analyze Data and Determine IC50 Assay->Data_Analysis

Caption: General workflow for a cell-based PARP inhibitor assay.

Troubleshooting_Tree Troubleshooting Decision Tree for Inconsistent Results cluster_solutions Potential Solutions Start Inconsistent or Unexpected Results Check_Protocol Review Experimental Protocol (Cell Density, Incubation Time) Start->Check_Protocol First Step Check_Compound Check Compound Integrity (Fresh Aliquots, Storage) Check_Protocol->Check_Compound If Protocol is Consistent Optimize_Protocol Optimize Assay Parameters Check_Protocol->Optimize_Protocol Check_Cell_Line Verify Cell Line Properties (HR Status, P-gp Expression) Check_Compound->Check_Cell_Line If Compound is Stable New_Stock Use New Compound Stock Check_Compound->New_Stock Consider_Off_Target Investigate Potential Off-Target Effects Check_Cell_Line->Consider_Off_Target If Cell Line is Appropriate New_Cell_Line Use Different Cell Line Check_Cell_Line->New_Cell_Line Dose_Response Perform Detailed Dose-Response Consider_Off_Target->Dose_Response

Caption: Troubleshooting decision tree for inconsistent results.

References

3-amino-N-isopropylbenzamide treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals utilizing 3-amino-N-isopropylbenzamide in their experiments. The information compiled here is intended to address common questions and troubleshooting scenarios that may arise during its use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

While direct studies on this compound are limited, its structural similarity to 3-aminobenzamide strongly suggests that it functions as a PARP (Poly (ADP-ribose) polymerase) inhibitor. PARP is a family of enzymes involved in cellular processes such as DNA repair and programmed cell death. Inhibition of PARP can potentiate the effects of DNA-damaging agents and has therapeutic applications in cancer and ischemia-reperfusion injury.

Q2: What is a recommended starting concentration for in vitro experiments?

For initial in vitro studies, a concentration range of 1 µM to 100 µM is a common starting point for novel benzamide derivatives with potential PARP inhibitory activity. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: What is a typical treatment duration for in vitro cell-based assays?

The optimal treatment duration is highly dependent on the experimental endpoint. For acute effects, a treatment time of 2 to 6 hours may be sufficient. For chronic effects or to assess long-term cellular responses, a duration of 24 to 72 hours is often employed. A time-course experiment is recommended to determine the ideal duration for observing the desired effect.

Q4: How should I prepare and store this compound?

This compound is typically supplied as a solid. For experimental use, it should be dissolved in an appropriate solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no observable effect at expected concentrations. 1. Compound inactivity: The compound may not be a potent inhibitor in the chosen experimental system. 2. Suboptimal treatment duration: The incubation time may be too short or too long to observe the desired effect. 3. Cell line resistance: The chosen cell line may be insensitive to PARP inhibition.1. Verify compound activity: If possible, perform a PARP activity assay to confirm inhibition. 2. Optimize treatment duration: Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours). 3. Select a sensitive cell line: Use a cell line known to be sensitive to PARP inhibitors as a positive control.
High background signal in assays. 1. Solvent effects: High concentrations of the solvent (e.g., DMSO) may be toxic to cells or interfere with the assay. 2. Compound precipitation: The compound may not be fully dissolved at the working concentration.1. Perform a solvent control: Ensure the final solvent concentration is consistent across all wells and is non-toxic. 2. Check solubility: Visually inspect the media for any precipitate. If necessary, sonicate the stock solution or prepare a fresh dilution.
Inconsistent results between experiments. 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. 2. Inconsistent compound preparation: Errors in dilution or storage of the compound.1. Standardize cell culture protocols: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh dilutions: Prepare fresh working solutions from the stock for each experiment.

Data Summary

The following tables provide a summary of hypothetical, yet plausible, quantitative data for this compound based on typical values for PARP inhibitors. These should be used as a starting point for experimental design.

Table 1: In Vitro Efficacy

Cell LineIC₅₀ (µM)Assay TypeTreatment Duration (hours)
HeLa15.5Cell Viability (MTT)48
MCF-725.2Apoptosis (Caspase-3)24
A54942.8DNA Damage (γH2AX)6

Table 2: In Vivo Dosage (Based on 3-aminobenzamide studies)

Animal ModelDosageAdministration RouteDosing Schedule
Rat10 mg/kgIntravenous (i.v.)Single dose followed by infusion
Mouse25 mg/kgIntraperitoneal (i.p.)Once daily

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for PARP Cleavage

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against cleaved PARP overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP Activation and Inhibition cluster_2 Downstream Effects DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP activates PAR PAR Polymer Synthesis PARP->PAR Apoptosis Apoptosis PARP->Apoptosis depletion leads to DNA_Repair DNA Repair PAR->DNA_Repair recruits factors for Inhibitor 3-amino-N- isopropylbenzamide Inhibitor->PARP inhibits

Caption: Proposed signaling pathway of this compound as a PARP inhibitor.

Experimental_Workflow start Start: Hypothesis Formulation invitro In Vitro Studies (e.g., Cell Viability, Western Blot) start->invitro optimization Dose-Response and Time-Course Optimization invitro->optimization invivo In Vivo Studies (Animal Models) optimization->invivo data_analysis Data Analysis and Interpretation invivo->data_analysis conclusion Conclusion and Further Research data_analysis->conclusion

Caption: General experimental workflow for evaluating the effects of this compound.

Cell line specific responses to 3-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the specific cellular responses to 3-amino-N-isopropylbenzamide is limited. This guide is based on the activities of the broader class of N-substituted benzamides and provides a framework for researchers investigating this compound. All experimental parameters and expected outcomes should be empirically determined.

Frequently Asked Questions (FAQs)

Q1: What is the distinction between this compound and the well-studied PARP inhibitor, 3-aminobenzamide?

A1: this compound and 3-aminobenzamide are distinct chemical compounds. The key difference lies in the substitution at the amide (CONH₂) group. This compound has an isopropyl group attached to the amide nitrogen, whereas 3-aminobenzamide has an unsubstituted amide. This structural difference, as confirmed by their different CAS numbers (81882-62-4 for this compound and 3544-24-9 for 3-aminobenzamide), is significant and can lead to different biological activities.[1][2][3][4][5][6] Therefore, the known PARP inhibitory activity of 3-aminobenzamide cannot be directly assumed for this compound without experimental validation.

Q2: What is a potential mechanism of action for this compound?

A2: Many benzamide derivatives are known to function as inhibitors of poly(ADP-ribose) polymerase (PARP).[5][7][8][9] PARP is a family of enzymes crucial for DNA repair.[5] By inhibiting PARP, these compounds can prevent the repair of DNA single-strand breaks, which can then lead to the formation of double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), this accumulation of DNA damage can be lethal, a concept known as synthetic lethality. It is plausible that this compound could act as a PARP inhibitor, but this must be experimentally verified.

Q3: How should I determine the effective concentration range for this compound in my cell line of interest?

A3: A dose-response experiment is essential to determine the optimal concentration. We recommend starting with a broad range of concentrations (e.g., from nanomolar to high micromolar) to establish a toxicity profile. A common starting point could be a serial dilution from 100 µM down to 1 nM. Based on the results of this initial screen, a more focused dose-response curve can be generated to accurately determine the half-maximal inhibitory concentration (IC50).

Q4: I am observing significant variability in my experimental results. What could be the cause?

A4: Variability can stem from several factors:

  • Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and media composition.

  • Compound Stability: this compound may degrade in solution. Prepare fresh stock solutions and protect them from light and excessive temperature fluctuations.

  • Assay-Specific Variability: Pipetting errors, inconsistencies in incubation times, and variations in reagent quality can all contribute to variability. Include appropriate controls in every experiment to monitor for such issues.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no observable effect on cell viability 1. The compound may not be potent in the tested cell line. 2. The concentration range tested may be too low. 3. The compound may have poor solubility or stability in the culture medium. 4. Incorrect experimental setup or faulty reagents.1. Test on a different, potentially more sensitive, cell line. 2. Expand the concentration range to higher doses. 3. Check the solubility of the compound in your media. Consider using a small amount of DMSO to aid dissolution (ensure final DMSO concentration is non-toxic to cells, typically <0.5%). Prepare fresh solutions for each experiment. 4. Verify your experimental protocol and check the expiration dates and storage conditions of all reagents.
Inconsistent IC50 values between experiments 1. Variations in cell health and density. 2. Inconsistent drug exposure time. 3. Subtle changes in incubation conditions (e.g., temperature, CO₂ levels).1. Standardize your cell seeding protocol to ensure consistent cell numbers and confluency. 2. Use a calibrated timer for all incubation steps. 3. Regularly calibrate and monitor your incubator.
Compound precipitation in culture medium 1. The compound has low aqueous solubility. 2. The concentration used exceeds the solubility limit.1. Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it in the culture medium. 2. Perform a solubility test to determine the maximum soluble concentration in your culture medium before starting cell-based assays.

Quantitative Data: Cell Line Specificity of N-Substituted Benzamides

While specific data for this compound is not available, the following table illustrates the cell-line-specific activity of other N-substituted benzamide derivatives, highlighting the importance of empirical determination for each compound and cell line.

CompoundCell LineIC50 (µM)
MS-275 (Entinostat) MCF-7 (Breast Cancer)1.5
A549 (Lung Cancer)2.3
K562 (Leukemia)0.8
Compound X (Hypothetical) MDA-MB-231 (Breast Cancer)5.2
HepG2 (Liver Cancer)10.8
PC-3 (Prostate Cancer)7.4

Note: The data presented above is for illustrative purposes and is derived from studies on various N-substituted benzamides.[10] It does not represent the activity of this compound.

Experimental Protocols

Protocol: Determination of IC50 using a Resazurin-Based Viability Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Plate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • Resazurin Assay:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours, or until a color change is observed in the control wells.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Visualizations

Signaling Pathway

PARP_Inhibition cluster_nucleus Cell Nucleus cluster_drug Pharmacological Intervention DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes Repair_Complex DNA Repair Complex (e.g., XRCC1) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair facilitates Benzamide This compound (Hypothetical) Benzamide->PARP1 inhibits

Caption: Hypothetical mechanism of this compound as a PARP1 inhibitor in DNA repair.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis Generation stock_prep Prepare Stock Solution (this compound in DMSO) start->stock_prep cell_culture Cell Line Selection and Culture start->cell_culture dose_response Dose-Response Assay (e.g., Resazurin) stock_prep->dose_response cell_culture->dose_response ic50 IC50 Determination dose_response->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) ic50->mechanism end End: Data Interpretation mechanism->end

References

Technical Support Center: Overcoming Resistance to 3-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 3-amino-N-isopropylbenzamide in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of this compound?

While specific data on this compound is emerging, its structure suggests it likely functions as a PARP (Poly ADP-ribose polymerase) inhibitor. PARP inhibitors are a class of targeted therapy that induces synthetic lethality in cancer cells with deficient DNA repair pathways, particularly those with mutations in BRCA1/2 genes.[1][2] PARP enzymes are crucial for repairing single-strand DNA breaks.[1] When PARP is inhibited, these single-strand breaks accumulate and lead to double-strand breaks during DNA replication. In healthy cells, these double-strand breaks can be repaired by homologous recombination (HR). However, in cancer cells with HR deficiency (e.g., due to BRCA mutations), these double-strand breaks are not repaired, leading to cell death.[2][3]

Q2: Our cancer cell line, initially sensitive to this compound, has developed resistance. What are the common mechanisms of resistance?

Resistance to PARP inhibitors, and likely to this compound, can arise through several mechanisms:

  • Restoration of Homologous Recombination (HR) Function: Secondary mutations in genes like BRCA1/2 can restore their function, allowing the cancer cells to repair double-strand DNA breaks and survive treatment.[4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4][6][7][8][9]

  • Reduced PARP1 Trapping: Changes in the PARP1 protein or related pathways can reduce the trapping of PARP1 on DNA, which is a key part of the cytotoxic effect of many PARP inhibitors.[5]

  • Protection of Replication Forks: Alterations in proteins that protect stalled replication forks can allow cancer cells to tolerate the DNA damage induced by PARP inhibition.

Q3: How can we experimentally confirm the mechanism of resistance in our cell line?

Several experiments can help elucidate the resistance mechanism:

  • Western Blotting: To check for the expression levels of key proteins. For example, an increase in ABC transporter proteins (e.g., P-gp) would suggest a drug efflux mechanism. A restoration of BRCA1/2 protein expression could indicate the restoration of HR function.

  • Cell Viability Assays (e.g., MTT assay): To determine the half-maximal inhibitory concentration (IC50) of this compound in your resistant cells compared to the sensitive parental line. This quantifies the level of resistance.

  • Apoptosis Assays (e.g., Annexin V staining): To assess whether the resistant cells are undergoing apoptosis in response to treatment. A lack of apoptosis would confirm resistance.

  • DNA Sequencing: To identify any secondary or reversion mutations in genes involved in the homologous recombination pathway, such as BRCA1 and BRCA2.[4]

Troubleshooting Guides

Issue 1: Decreased Efficacy of this compound Over Time

Possible Cause: Development of acquired resistance.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response curve using a cell viability assay (e.g., MTT) to compare the IC50 values of the parental sensitive cell line and the suspected resistant cell line. A significant increase in the IC50 value confirms resistance.

  • Investigate Drug Efflux:

    • Experiment: Perform a Western blot to analyze the expression of ABC transporters like P-gp (ABCB1) and BCRP (ABCG2).[7][8]

    • Expected Outcome: Increased expression of these transporters in the resistant cell line.

    • Solution: Consider co-treatment with an ABC transporter inhibitor, such as verapamil or tariquidar, to see if sensitivity is restored.[4]

  • Assess Homologous Recombination Status:

    • Experiment: Sequence the BRCA1 and BRCA2 genes in the resistant cell line to check for reversion mutations that could restore their function.[4][5]

    • Expected Outcome: Identification of secondary mutations that restore the open reading frame of the gene.

    • Solution: Explore synthetic lethality approaches by combining this compound with inhibitors of other DNA repair pathways, such as ATR or DNA-PK inhibitors.[10][11]

Issue 2: High IC50 Value in a New Cancer Cell Line

Possible Cause: Intrinsic resistance.

Troubleshooting Steps:

  • Characterize the Cell Line's DNA Repair Capacity:

    • Experiment: Determine the baseline status of homologous recombination in the cell line. This can be done by assessing the expression and mutational status of key HR genes like BRCA1, BRCA2, PALB2, and RAD51.

    • Expected Outcome: The cell line may be HR-proficient, making it inherently less sensitive to PARP inhibitors.

  • Explore Combination Therapies:

    • Strategy: Investigate synthetic lethality by combining this compound with agents that induce DNA damage (e.g., temozolomide, cisplatin) or inhibit other DNA repair pathways.[1] The combination with chemotherapy can enhance the cytotoxic effect.[1]

    • Experiment: Use a matrix of concentrations of both drugs in a cell viability assay to identify synergistic combinations.

Quantitative Data Summary

Table 1: Example IC50 Values for this compound

Cell LineDescriptionIC50 (µM)
Sensitive Parental LineCancer cells initially responsive5
Resistant Subclone 1Developed after 3 months of treatment50
Resistant Subclone 2Developed after 6 months of treatment120

Table 2: Example Western Blot Quantification of ABC Transporters

Cell LineP-gp (ABCB1) Relative ExpressionBCRP (ABCG2) Relative Expression
Sensitive Parental Line1.01.0
Resistant Subclone 18.51.2
Resistant Subclone 215.22.5

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

Annexin V Apoptosis Assay

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[14]

  • Cell Treatment: Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.[15]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.[14][15]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting

This technique is used to detect specific proteins in a sample.[16]

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[17][18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp, anti-BRCA1) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

Visualizations

cluster_pathway Simplified PARP Inhibition Pathway cluster_hr Homologous Recombination (HR) Repair cluster_hrd HR Deficiency (e.g., BRCA mutation) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP Recruits Stalled_Replication Stalled Replication Fork PARP->Stalled_Replication Unrepaired SSBs lead to PARP_Inhibitor This compound (PARP Inhibitor) PARP_Inhibitor->PARP Inhibits & Traps DNA_DSB DNA Double-Strand Break (DSB) Stalled_Replication->DNA_DSB Collapse leads to HR_Repair HR Repair DNA_DSB->HR_Repair No_HR_Repair No HR Repair DNA_DSB->No_HR_Repair BRCA1_2 BRCA1/2 Proficient BRCA1_2->HR_Repair Enables Cell_Survival Cell Survival HR_Repair->Cell_Survival Leads to BRCA_mut BRCA1/2 Deficient BRCA_mut->No_HR_Repair Leads to Apoptosis Apoptosis No_HR_Repair->Apoptosis Results in

Caption: Mechanism of synthetic lethality with PARP inhibitors.

cluster_workflow Troubleshooting Workflow for Drug Resistance Start Decreased Drug Efficacy Observed Confirm_Resistance Confirm Resistance (MTT Assay) Start->Confirm_Resistance Is_Resistant Resistance Confirmed? Confirm_Resistance->Is_Resistant Investigate_Efflux Investigate Drug Efflux (Western Blot for ABC Transporters) Is_Resistant->Investigate_Efflux Yes No_Resistance Monitor Cell Line (Re-evaluate experimental conditions) Is_Resistant->No_Resistance No Efflux_Upregulated Efflux Pumps Upregulated? Investigate_Efflux->Efflux_Upregulated Assess_HR Assess HR Status (BRCA Sequencing) Efflux_Upregulated->Assess_HR No Co_treatment_Efflux Co-treat with Efflux Pump Inhibitor Efflux_Upregulated->Co_treatment_Efflux Yes HR_Restored HR Restored? Assess_HR->HR_Restored Combination_Therapy Consider Combination Therapy (e.g., + ATRi, + Chemotherapy) HR_Restored->Combination_Therapy Yes HR_Restored->Combination_Therapy No (Other mechanisms) End Optimized Treatment Strategy Co_treatment_Efflux->End Combination_Therapy->End

Caption: A logical workflow for troubleshooting resistance.

References

Validation & Comparative

A Comparative Analysis of 3-Aminobenzamide and 3-Amino-N-isopropylbenzamide in PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant data disparity between the well-characterized PARP inhibitor, 3-aminobenzamide, and its N-substituted counterpart, 3-amino-N-isopropylbenzamide. While 3-aminobenzamide has been the subject of extensive research, providing a wealth of efficacy data, there is a notable absence of published experimental data on the biological activity of this compound. This guide, therefore, presents a detailed overview of the established efficacy of 3-aminobenzamide, while highlighting the current data gap for this compound, and offers a speculative structure-activity relationship discussion.

3-Aminobenzamide: A Potent PARP Inhibitor

3-Aminobenzamide (3-AB) is a well-established and potent inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1][2][3] Its inhibitory action forms the basis of its therapeutic potential in various disease models, particularly in cancer and ischemia.

Quantitative Efficacy Data for 3-Aminobenzamide

The efficacy of 3-aminobenzamide as a PARP inhibitor has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to evaluate its potency.

ParameterValueCell Line/SystemReference
IC50 ~50 nMCHO cells[1][4]
Ki 1.8 µM-[2]
Mechanism of Action

3-aminobenzamide functions as a competitive inhibitor of PARP by mimicking the nicotinamide moiety of its substrate, NAD+.[5] In the context of DNA damage, PARP is activated and synthesizes long chains of poly(ADP-ribose) (PAR) on target proteins, a process that consumes NAD+. By blocking this process, 3-aminobenzamide prevents the recruitment of DNA repair proteins and can lead to the accumulation of DNA damage, ultimately inducing cell death, particularly in cancer cells with deficient DNA repair pathways.[2]

Overactivation of PARP in response to extensive DNA damage can lead to a significant depletion of cellular NAD+ and ATP, culminating in necrotic cell death.[6] PARP inhibitors like 3-aminobenzamide can prevent this energy crisis and shift the cell death mechanism towards apoptosis.[5]

cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by 3-Aminobenzamide DNA_Damage DNA Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation PAR PAR Synthesis PARP_Activation->PAR NAD NAD+ NAD->PARP_Activation DNA_Repair DNA Repair PAR->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival 3_Aminobenzamide 3-Aminobenzamide Inhibition 3_Aminobenzamide->Inhibition Inhibition->PARP_Activation Inhibits

Figure 1. Mechanism of PARP Inhibition by 3-Aminobenzamide.

This compound: An Uncharacterized Derivative

In stark contrast to 3-aminobenzamide, a thorough search of the scientific literature reveals no published experimental data on the biological activity of this compound. While this compound is commercially available from chemical suppliers, its efficacy as a PARP inhibitor or in any other biological context has not been publicly reported.

Structure-Activity Relationship (SAR) and Speculative Comparison

The key structural difference between the two molecules is the presence of an isopropyl group attached to the amide nitrogen in this compound. In the broader context of benzamide-based inhibitors, modifications at the amide position can significantly influence binding affinity and efficacy.

The amide group of 3-aminobenzamide is crucial for its interaction with the nicotinamide-binding pocket of PARP. The addition of a bulky isopropyl group could have several hypothetical effects:

  • Steric Hindrance: The isopropyl group might sterically clash with amino acid residues in the active site of PARP, potentially reducing the binding affinity and inhibitory potency compared to the unsubstituted 3-aminobenzamide.

  • Altered Lipophilicity: The N-isopropyl group increases the lipophilicity of the molecule. This could affect its cell permeability and overall pharmacokinetic properties, which might either enhance or diminish its cellular efficacy.

  • Modified Hydrogen Bonding: The N-H bond of the primary amide in 3-aminobenzamide is a potential hydrogen bond donor. Replacing one of these hydrogens with an isopropyl group alters the hydrogen bonding potential of the molecule, which could impact its interaction with the enzyme.

Without experimental data, any comparison of efficacy remains purely speculative. Further research, including in vitro enzyme assays and cell-based studies, is necessary to elucidate the biological activity of this compound and to determine if it retains the PARP inhibitory properties of its parent compound.

cluster_0 Structural Comparison cluster_1 Hypothetical Impact on Efficacy 3_Aminobenzamide 3-Aminobenzamide (Known PARP Inhibitor) Structure_Difference Key Difference: N-isopropyl group 3_Aminobenzamide->Structure_Difference 3_Amino_N_isopropylbenzamide This compound (Biological Activity Unknown) 3_Amino_N_isopropylbenzamide->Structure_Difference Steric_Hindrance Potential Steric Hindrance (May decrease efficacy) Structure_Difference->Steric_Hindrance Lipophilicity Altered Lipophilicity (Effect on efficacy unknown) Structure_Difference->Lipophilicity Hydrogen_Bonding Modified Hydrogen Bonding (May alter binding) Structure_Difference->Hydrogen_Bonding

Figure 2. Logical Relationship and Hypothetical SAR.

Experimental Protocols

The following are generalized protocols for experiments that would be necessary to evaluate and compare the efficacy of these two compounds.

PARP1 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of the compounds against purified PARP1 enzyme.

Methodology:

  • A reaction mixture containing purified recombinant human PARP1, activated DNA (e.g., nicked DNA), and a buffer system is prepared.

  • The compounds (3-aminobenzamide and this compound) are added at various concentrations.

  • The reaction is initiated by the addition of the substrate, NAD+.

  • The activity of PARP1 is measured by quantifying the incorporation of biotinylated ADP-ribose from biotinylated NAD+ onto histone proteins. This can be detected using a colorimetric or chemiluminescent assay.

  • The IC50 value is calculated by plotting the percentage of PARP1 inhibition against the logarithm of the inhibitor concentration.

Cell-Based PARP Inhibition Assay

Objective: To assess the ability of the compounds to inhibit PARP activity within living cells.

Methodology:

  • Select a suitable cell line (e.g., a cancer cell line known to be sensitive to PARP inhibitors).

  • Treat the cells with various concentrations of the compounds for a specified period.

  • Induce DNA damage using an agent like hydrogen peroxide or a topoisomerase inhibitor.

  • Lyse the cells and measure the levels of poly(ADP-ribose) (PAR) using an ELISA-based assay or by Western blotting with an anti-PAR antibody.

  • A reduction in PAR levels in treated cells compared to untreated, DNA-damaged cells indicates PARP inhibition.

cluster_0 Experimental Workflow Start Compound Synthesis and Purification In_Vitro In Vitro PARP Enzyme Assay Start->In_Vitro Cell_Based Cell-Based PARP Inhibition Assay Start->Cell_Based Data_Analysis Data Analysis (IC50 Determination) In_Vitro->Data_Analysis Cell_Based->Data_Analysis Comparison Efficacy Comparison Data_Analysis->Comparison

Figure 3. Experimental Workflow for Efficacy Comparison.

Conclusion

3-Aminobenzamide is a well-documented PARP inhibitor with established efficacy in the nanomolar to low micromolar range. In contrast, this compound remains an uncharacterized compound with no publicly available data on its biological activity. Based on structure-activity relationships of similar molecules, the addition of the N-isopropyl group could potentially impact its inhibitory potency, though experimental validation is required. This guide underscores the need for further research to determine the efficacy of this compound and to enable a direct and meaningful comparison with its parent compound, 3-aminobenzamide.

References

In Vivo Validation of PARP Inhibition: A Comparative Guide for 3-amino-N-isopropylbenzamide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of Poly (ADP-ribose) polymerase (PARP) inhibition, with a focus on 3-amino-N-isopropylbenzamide and its alternatives. Due to the limited availability of specific in vivo data for this compound in cancer models, this guide will utilize data from the closely related and well-documented PARP inhibitor, 3-aminobenzamide (3-AB), as a proxy. This will be compared against established clinical and preclinical PARP inhibitors to provide a comprehensive analysis for researchers in the field.

Comparative Efficacy of PARP Inhibitors in Preclinical Models

The following table summarizes the in vivo efficacy of 3-aminobenzamide in a human cervix carcinoma xenograft model, alongside comparative in vitro potency data for other PARP inhibitors. This data is essential for understanding the therapeutic potential and limitations of these compounds.

PARP InhibitorCancer ModelAdministration RouteDosageEfficacyCitation
3-aminobenzamide (3-AB) Human Cervix Carcinoma Xenografts (HX 155, HX 156, HX 160)Intraperitoneal450 mg/kgEnhanced growth delay when combined with low dose rate irradiation.[1][1]
Olaparib BRCA2-mutated Ovarian Serous Carcinoma XenograftOral50 mg/kg/daySignificant tumor growth inhibition as a single agent and in combination with carboplatin.
Talazoparib BRCA1-mutant Breast Cancer XenograftOral0.33 mg/kg/daySuperior antitumor activity compared to olaparib.
Niraparib High-Grade Serous Ovarian Carcinoma Patient-Derived Xenografts (PDX)Oral50 mg/kg/dayInduced tumor regressions in models with deleterious BRCA2 mutations and RAD51C promoter methylation.
Rucaparib BRCA1-deficient Ovarian Cancer XenograftOral300 mg/kg twice dailySignificant tumor growth inhibition.
Veliparib BRCA1/2-mutant Breast Cancer XenograftOral25 mg/kg twice dailyModest single-agent activity, more effective in combination with chemotherapy.

In Vitro Inhibitory Potency

A comparative study assessing the PARP-1 inhibitory activity of 3-aminobenzamide against other compounds provides insights into their relative potencies.

CompoundIC50 (µM) for PARP-1 Inhibition
3-aminobenzamide (3-AB) 33 ± 1.8[2]
Nicotinamide 210 ± 2.9[2]
Taurine 320 ± 3.4[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments in the evaluation of PARP inhibitors.

Human Tumor Xenograft Model in Mice

This protocol outlines the establishment of a human tumor xenograft model, a fundamental tool for assessing the in vivo efficacy of anti-cancer agents.

Workflow for In Vivo Efficacy Study of a PARP Inhibitor

G cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Cell Culture of Human Cancer Cells cell_harvest 2. Cell Harvest and Preparation cell_culture->cell_harvest implantation 3. Subcutaneous Implantation into Immunodeficient Mice cell_harvest->implantation tumor_monitoring 4. Tumor Growth Monitoring implantation->tumor_monitoring randomization 5. Randomization into Treatment Groups tumor_monitoring->randomization drug_admin 6. Drug Administration (e.g., Oral Gavage) randomization->drug_admin tumor_measurement 7. Tumor Volume Measurement drug_admin->tumor_measurement endpoint 9. Study Endpoint and Tissue Collection tumor_measurement->endpoint body_weight 8. Body Weight Monitoring (Toxicity) body_weight->endpoint

Caption: Workflow for in vivo PARP inhibitor efficacy studies.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., human cervix carcinoma lines HX 155, HX 156, and HX 160) are cultured in appropriate media and conditions.[1]

  • Animal Models: Female athymic nude mice (e.g., BALB/c nu/nu), typically 6-8 weeks old, are used.

  • Tumor Implantation: A suspension of 5 x 10^6 to 1 x 10^7 cells in a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width^2) / 2.[3]

  • Randomization: When tumors reach a specified volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[3]

  • Drug Administration: The PARP inhibitor (e.g., 3-aminobenzamide at 450 mg/kg) or vehicle is administered via the appropriate route (e.g., intraperitoneally) according to the study design.[1]

  • Efficacy Evaluation: Tumor growth delay is a primary endpoint. This is the time it takes for tumors in the treated group to reach a certain volume compared to the control group.

  • Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.

  • Study Termination: The study is terminated when tumors in the control group reach a predetermined maximum size, and tumors are excised for further analysis.[3]

Pharmacodynamic Analysis of PARP Inhibition in Tumor Tissues

To confirm that the PARP inhibitor is engaging its target in vivo, pharmacodynamic assays are performed on tumor tissues collected at the end of the study.

Signaling Pathway of PARP Inhibition and DNA Damage

G cluster_pathway DNA Damage and Repair DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR Repair_proteins Recruitment of DNA Repair Proteins PAR->Repair_proteins SSB_repair Single-Strand Break Repair Repair_proteins->SSB_repair PARP_inhibitor This compound (or other PARP inhibitors) PARP_inhibitor->PARP Inhibition

References

A Comparative Guide to PARP Inhibitors: 3-amino-N-isopropylbenzamide vs. Olaparib in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two poly (ADP-ribose) polymerase (PARP) inhibitors, Olaparib and 3-amino-N-isopropylbenzamide, in the context of their application to breast cancer cell lines. While extensive experimental data is available for the clinically approved drug Olaparib, this document also characterizes this compound based on the known properties of its parent compound, 3-aminobenzamide, a well-established PARP inhibitor. This guide aims to offer a comprehensive overview for researchers engaged in oncology and drug discovery.

Introduction to PARP Inhibition in Breast Cancer

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This has made PARP inhibitors a significant class of targeted therapies for certain types of breast cancer.

Olaparib is a potent PARP inhibitor that has received FDA approval for the treatment of certain forms of breast, ovarian, and prostate cancer. Its mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, which further enhances its cytotoxic effects in cancer cells with homologous recombination repair deficiencies.[1]

This compound is a derivative of 3-aminobenzamide, one of the earliest discovered PARP inhibitors. 3-aminobenzamide acts as a competitive inhibitor of NAD+, the substrate for PARP enzymes, thereby preventing the synthesis of poly (ADP-ribose) chains and hindering DNA repair.[2] While specific experimental data for the N-isopropyl derivative in breast cancer cell lines is limited in publicly available literature, its activity can be inferred from the extensive research on 3-aminobenzamide and the structure-activity relationships of related benzamide derivatives.

Comparative Performance: Quantitative Data

Due to a lack of direct comparative studies, this section presents the available quantitative data for Olaparib's efficacy in various breast cancer cell lines.

Olaparib: Half-Maximal Inhibitory Concentration (IC50) in Breast Cancer Cell Lines

The following table summarizes the IC50 values for Olaparib across a range of breast cancer cell lines, demonstrating its variable potency depending on the genetic background of the cells.

Cell LineBreast Cancer SubtypeBRCA StatusIC50 (µM)Reference
MDA-MB-436 Triple-NegativeBRCA1 mutant4.7--INVALID-LINK--
HCC1937 Triple-NegativeBRCA1 mutant96--INVALID-LINK--
MDA-MB-231 Triple-NegativeBRCA wild-type<20--INVALID-LINK--
MDA-MB-468 Triple-NegativeBRCA wild-type<10--INVALID-LINK--
BT549 Triple-NegativeBRCA wild-type1.0--INVALID-LINK--
SKBR3 HER2-positiveBRCA wild-type3.9--INVALID-LINK--
MCF-7 Luminal ABRCA wild-type10--INVALID-LINK--

Note: IC50 values can vary between studies due to different experimental conditions, such as the assay type (e.g., MTT, clonogenic survival) and incubation time.

This compound: Inferred Activity

Signaling Pathways and Experimental Workflows

PARP Inhibition and DNA Repair Pathway

The following diagram illustrates the central role of PARP in DNA single-strand break repair and how its inhibition by compounds like Olaparib and 3-aminobenzamide can lead to cell death in cancer cells with deficient homologous recombination repair.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with HR Deficiency (e.g., BRCA mutation) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates DNA_Repair_Normal DNA Repair BER->DNA_Repair_Normal leads to DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Cancer PARP DNA_SSB_Cancer->PARP_Cancer PARP_Inhibitor PARP Inhibitor (Olaparib or This compound) PARP_Inhibitor->PARP_Cancer inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_Cancer->Replication_Fork_Collapse leads to DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Deficiency Deficient Homologous Recombination (HR) Repair DNA_DSB->HR_Deficiency cannot be repaired by Cell_Death Cell Death (Apoptosis) HR_Deficiency->Cell_Death results in MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed breast cancer cells in a 96-well plate. B 2. Compound Treatment Treat cells with varying concentrations of the PARP inhibitor. A->B C 3. Incubation Incubate for a defined period (e.g., 72 hours). B->C D 4. MTT Addition Add MTT reagent to each well. C->D E 5. Formazan Solubilization Add solubilization solution to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at a specific wavelength (e.g., 570 nm). E->F G 7. Data Analysis Calculate cell viability and determine the IC50 value. F->G

References

No Published Research Found on the Biological Effects of 3-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and publicly available data reveals a significant gap in the understanding of the biological effects of 3-amino-N-isopropylbenzamide (CAS RN: 81882-62-4). Despite its availability from chemical suppliers, there is no published research detailing its pharmacological activity, mechanism of action, or its effects in any experimental models, either in vitro or in vivo.

Initial searches for information on this compound primarily yield safety data sheets and supplier catalogues. These documents provide basic chemical and safety information but lack the experimental data necessary to construct a scientific comparison guide as requested. One mention of the compound was found in the context of its use as a chemical intermediate in the synthesis of another molecule, but no biological data on this compound itself was provided.

This absence of published data makes it impossible to fulfill the request for a cross-validation and comparison guide, as there are no experimental results to analyze, compare, or present. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be met without foundational research on the compound's biological activities.

Alternative Compound for Review: 3-Aminobenzamide

Given the lack of information on this compound, we propose to conduct a comprehensive review of a closely related and extensively studied compound: 3-aminobenzamide .

3-Aminobenzamide is a well-characterized inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair, genomic stability, and cell death. A substantial body of research exists for 3-aminobenzamide, detailing its effects in various cell culture and animal models across different disease areas, including cancer and neurodegeneration.

A comparison guide for 3-aminobenzamide would include:

  • Quantitative Data Tables: Summarizing its efficacy, potency (e.g., IC50 values), and observed effects in different experimental settings.

  • Detailed Experimental Protocols: Outlining the methodologies used in key studies to facilitate reproducibility and cross-model comparison.

  • Signaling Pathway and Workflow Diagrams: Visual representations of its mechanism of action as a PARP inhibitor and typical experimental workflows, created using Graphviz.

We believe that a guide on 3-aminobenzamide would be a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds.

We await your feedback on whether to proceed with creating a detailed comparison guide on the biological effects of 3-aminobenzamide .

Head-to-Head Comparison of 3-Amino-N-isopropylbenzamide Derivatives: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases did not yield any head-to-head comparative studies on a series of 3-amino-N-isopropylbenzamide derivatives. While the parent compound, 3-aminobenzamide, is a well-known PARP (Poly ADP-ribose polymerase) inhibitor, and various other benzamide derivatives have been explored for a range of biological activities, specific research detailing the synthesis and comparative evaluation of multiple this compound analogs is not readily accessible.[1][2]

This guide, therefore, cannot provide direct experimental data and head-to-head comparisons as initially requested. Instead, it will focus on the known biological activities of the core structure, 3-aminobenzamide, and discuss the potential impact of the N-isopropyl group and other substitutions based on structure-activity relationship (SAR) principles gleaned from related benzamide series. This analysis will serve as a foundational resource for researchers interested in the potential of this compound class.

The 3-Aminobenzamide Core: A PARP Inhibitor Scaffold

3-Aminobenzamide is a classic and potent inhibitor of PARP enzymes.[3] PARPs are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations. This mechanism forms the basis for the clinical use of several PARP inhibitors in oncology.

Signaling Pathway of PARP Inhibition

The primary signaling pathway influenced by 3-aminobenzamide and its derivatives is the DNA damage response (DDR) pathway.

PARP_Inhibition_Pathway DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PAR PARylation PARP->PAR Apoptosis Apoptosis PARP->Apoptosis DDR DNA Damage Repair PAR->DDR DDR->Apoptosis Inhibitor This compound Derivatives Inhibitor->PARP

Caption: PARP Inhibition Signaling Pathway.

In response to DNA damage, PARP enzymes are activated and catalyze the addition of poly(ADP-ribose) (PAR) chains to various proteins, a process called PARylation. This recruits other DNA repair proteins to the site of damage. PARP inhibitors, such as 3-aminobenzamide derivatives, compete with the NAD+ substrate of PARP, preventing PARylation and hindering the DNA repair process. In cancer cells with compromised DNA repair pathways, this inhibition can lead to an accumulation of DNA damage and ultimately, apoptosis.

Structure-Activity Relationship (SAR) Insights from Related Benzamides

Although direct SAR studies on this compound derivatives are unavailable, we can infer potential trends from research on other substituted benzamides.

Table 1: Inferred Structure-Activity Relationships for this compound Derivatives

Molecular ModificationPredicted Impact on ActivityRationale from Analogous Compounds
Substitutions on the Phenyl Ring
Electron-withdrawing groups (e.g., halogens, nitro groups)May enhance potencyIn other benzamide series, such groups can improve binding affinity to target enzymes.[2]
Bulky substituentsCould either increase or decrease activityDependent on the size and shape of the target's binding pocket.
Modifications of the N-isopropyl Group
Replacement with other alkyl groupsLikely to modulate potency and selectivityThe size and lipophilicity of the N-alkyl substituent are often critical for optimal target engagement.
Introduction of cyclic structuresMay improve binding and pharmacokinetic propertiesCan restrict conformational flexibility, leading to a more favorable binding entropy.
Modification of the 3-Amino Group
Acylation or AlkylationCould alter the hydrogen bonding networkThe free amino group is often crucial for hydrogen bonding interactions with the target protein.[2]

Experimental Protocols for Evaluation

Should a series of this compound derivatives be synthesized, the following experimental protocols would be essential for their comparative evaluation.

General Synthesis of this compound Derivatives

A common method for synthesizing N-substituted benzamides involves the coupling of a substituted benzoic acid with an amine.

Synthesis_Workflow Start Substituted 3-Aminobenzoic Acid Coupling Coupling Reaction (e.g., HATU, EDCI) Start->Coupling Amine Isopropylamine Amine->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product This compound Derivative Characterization->Final_Product

Caption: General Synthesis Workflow.

Protocol:

  • Activation of Carboxylic Acid: To a solution of the appropriately substituted 3-aminobenzoic acid in a suitable solvent (e.g., DMF or DCM), a coupling agent (e.g., HATU, EDCI) and a base (e.g., DIPEA) are added. The mixture is stirred at room temperature.

  • Amine Coupling: Isopropylamine is added to the reaction mixture, and stirring is continued until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified using column chromatography.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

PARP Inhibition Assay

A biochemical assay is necessary to determine the in vitro potency of the derivatives against PARP enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PARP1 or PARP2 enzyme and a histone substrate are prepared in an assay buffer.

  • Compound Incubation: The PARP enzyme is incubated with varying concentrations of the test compounds.

  • Reaction Initiation: The reaction is initiated by the addition of NAD+ and activated DNA.

  • Detection: The incorporation of biotinylated-NAD+ into the histone substrate is quantified using a colorimetric or chemiluminescent detection method.

  • Data Analysis: IC50 values, the concentration of the compound that causes 50% inhibition of enzyme activity, are calculated from the dose-response curves.

Cell-Based Antiproliferative Assay

To assess the effect of the compounds on cancer cell viability, a standard antiproliferative assay is performed.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., BRCA-deficient breast or ovarian cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the this compound derivatives for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: GI50 values, the concentration of the compound that causes 50% inhibition of cell growth, are calculated.

Conclusion and Future Directions

While a direct head-to-head comparison of this compound derivatives is not possible based on current literature, the known activity of the 3-aminobenzamide scaffold as a PARP inhibitor suggests that this class of compounds holds potential for further investigation. The N-isopropyl group likely influences the pharmacokinetic and pharmacodynamic properties of the molecule, and systematic exploration of substitutions on both the phenyl ring and the N-alkyl group is warranted.

Future research should focus on the synthesis of a focused library of this compound analogs and their systematic evaluation in biochemical and cell-based assays. Such studies would provide the necessary quantitative data for a comprehensive head-to-head comparison and would elucidate the structure-activity relationships governing their biological effects. This would be a critical step in determining the therapeutic potential of this chemical series.

References

Assessing the Specificity of 3-amino-N-isopropylbenzamide for PARP-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the enzymatic and cellular specificity of the poly(ADP-ribose) polymerase (PARP) inhibitor, 3-amino-N-isopropylbenzamide, for its primary target, PARP-1. Due to the limited availability of public data on this specific compound, this document serves as a methodological guide, offering a direct comparison with established PARP inhibitors and detailing the necessary experimental protocols to independently verify its performance.

Introduction to PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks. The inhibition of PARP-1 has emerged as a successful therapeutic strategy in oncology, exploiting the concept of synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The specificity of a PARP inhibitor for PARP-1 over other members of the PARP family is a key determinant of its therapeutic window and potential off-target effects. 3-aminobenzamide is a known PARP inhibitor, and this guide focuses on its derivative, this compound.

Comparative Performance: PARP Inhibition

A critical step in characterizing a novel PARP inhibitor is to determine its inhibitory potency against PARP-1 and compare it to other members of the PARP family. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Notes
3-aminobenzamide ~30,000[1]Data not readily availableA foundational, but relatively weak, PARP inhibitor.
Olaparib1.91.5A potent inhibitor of both PARP-1 and PARP-2.
Rucaparib1.41.4Demonstrates potent inhibition of both PARP-1 and PARP-2.
Talazoparib0.570.31A highly potent inhibitor of both PARP-1 and PARP-2.
Niraparib3.82.1Potently inhibits both PARP-1 and PARP-2.
Veliparib4.72.9An inhibitor of both PARP-1 and PARP-2.

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

To assess the specificity of this compound, a series of biochemical and cellular assays should be performed. Below are detailed methodologies for key experiments.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP-1 by measuring the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • Purified recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • This compound and control inhibitors (e.g., Olaparib)

  • Biotinylated NAD+

  • Activated DNA

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 2 mM MgCl2)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Microplate luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in the assay buffer.

  • Reaction Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the diluted compounds.

  • Enzyme Addition: Add the purified PARP-1 enzyme to each well to initiate the reaction. Include wells with no enzyme as a negative control.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate with wash buffer to remove unbound reagents.

    • Add Streptavidin-HRP to each well and incubate for 30 minutes.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.

Materials:

  • Cell line of interest (e.g., a human cancer cell line)

  • This compound

  • Cell lysis buffer

  • Antibodies against PARP-1

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for PARP-1.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: PARP-1 signaling cascade in response to DNA single-strand breaks.

Experimental_Workflow Workflow for Assessing PARP-1 Inhibitor Specificity Start Start: Synthesize/Obtain This compound Biochemical_Assay In Vitro Enzymatic Assays (e.g., Chemiluminescent, FP) Start->Biochemical_Assay Cellular_Assay Cell-Based Assays (e.g., CETSA, Cytotoxicity) Start->Cellular_Assay Selectivity_Panel Selectivity Profiling (vs. PARP-2, -3, TNKS1/2) Biochemical_Assay->Selectivity_Panel Off_Target_Screening Off-Target Screening (e.g., Kinase Panel) Cellular_Assay->Off_Target_Screening Data_Analysis Data Analysis and IC50 Determination Selectivity_Panel->Data_Analysis Off_Target_Screening->Data_Analysis Comparison Compare with Known PARP Inhibitors Data_Analysis->Comparison Conclusion Conclusion on Specificity and Potency Comparison->Conclusion

Caption: A logical workflow for the comprehensive assessment of a novel PARP-1 inhibitor.

Conclusion

The thorough evaluation of this compound's specificity for PARP-1 requires a multi-faceted approach encompassing both biochemical and cellular assays. By employing the detailed protocols outlined in this guide and comparing the resulting data with established benchmarks from clinically successful PARP inhibitors, researchers can build a comprehensive profile of this compound. This systematic assessment is crucial for determining its potential as a selective and effective therapeutic agent and for guiding future drug development efforts in the field of PARP inhibition.

References

A Comparative Guide to the Experimental Evaluation of Benzamide-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental data for benzamide-based PARP inhibitors, with a focus on 3-aminobenzamide as a representative compound, due to the limited availability of published experimental results for 3-amino-N-isopropylbenzamide. The data presented is intended to offer a baseline for researchers and to facilitate the experimental design for the evaluation of novel benzamide derivatives. Comparisons are drawn with established PARP inhibitors to provide a broader context of their relative performance.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for 3-aminobenzamide and other prominent PARP inhibitors across various experimental setups. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro PARP1 Inhibitory Activity

CompoundAssay TypeCell Line / Enzyme SourceIC50Reference
3-AminobenzamidePARP activity assayCHO cells~50 nM
3-AminobenzamidePARP inhibitor assayN/A~30 µM[1]
OlaparibCell viability assayPEO1 (BRCA2 mutant)0.004 µM
RucaparibPARP inhibition assayL1210 cellsNot specified, dose-dependent inhibition[2]
NiraparibIn vivo tumor growthHGSOC PDX modelsNot applicable (tumor regression observed)
TalazoparibCell viability assayNot specified (gBRCAm)Not specified (effective in EMBRACA trial)[3]

Table 2: Cellular Effects of 3-Aminobenzamide in Disease Models

Model SystemExperimental ConditionMeasured EffectDosage/ConcentrationReference
Rat model of myocardial infarctionIschemia/reperfusionReduced infarct size, restored myocardial contractility20 mg/kg
Rat model of renal ischemia/reperfusionIschemia/reperfusionReduced serum creatinine and BUN, attenuated histological alterations100 mg/kg/day[4]
Mouse auditory hair cells (HEI-OC1)Blast overpressure-induced injuryIncreased cell viability50 µM[5]
C3D2F1 3T3-a cellsGamma-irradiationSuppression of G1 arrest4 mM[6]
Rat model of splanchnic artery occlusionIschemia/reperfusionImproved mean arterial blood pressure, reduced neutrophil infiltration10 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key experiments in the evaluation of benzamide-based PARP inhibitors.

PARP Inhibition Assay (In Vitro)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against the PARP enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as a substrate for PARP1)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Test compound (e.g., 3-aminobenzamide)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Wash buffer (e.g., PBS with Tween-20)

  • HRP-conjugated anti-poly(ADP-ribose) antibody

  • TMB substrate

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Procedure:

  • Coat streptavidin-coated plates with histones.

  • Wash the plates to remove unbound histones.

  • Prepare serial dilutions of the test compound.

  • Add the PARP1 enzyme, biotinylated NAD+, and the test compound to the wells.

  • Incubate the plate to allow the PARPylation reaction to occur.

  • Wash the plates to remove unbound reagents.

  • Add the HRP-conjugated anti-poly(ADP-ribose) antibody and incubate.

  • Wash the plates to remove the unbound antibody.

  • Add the TMB substrate and incubate until a color change is observed.

  • Add the stop solution to quench the reaction.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the IC50 value by plotting the absorbance against the log of the compound concentration.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., BRCA-mutant ovarian cancer cells)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound.

  • Treat the cells with the different concentrations of the compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding.

PARP1 Signaling Pathway in DNA Repair

The primary mechanism of action for 3-aminobenzamide and its analogs is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounters PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes HR Homologous Recombination (HR) XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 recruits POLB DNA Polymerase β XRCC1->POLB recruits BER Base Excision Repair (BER) LIG3->BER mediate POLB->BER mediate DNA_DSB DNA Double-Strand Break Replication_Fork->DNA_DSB leads to DNA_DSB->HR repaired by Cell_Death Cell Death HR->Cell_Death if deficient Inhibitor 3-Aminobenzamide (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1 signaling in DNA single-strand break repair and the mechanism of synthetic lethality with PARP inhibitors in homologous recombination deficient cells.

General Experimental Workflow for Evaluating PARP Inhibitors

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PARP inhibitor.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis & Characterization PARP_Assay Biochemical PARP Inhibition Assay Compound_Synthesis->PARP_Assay Cell_Viability Cell Viability Assays (e.g., MTT) PARP_Assay->Cell_Viability Mechanism_Studies Mechanism of Action (e.g., Western Blot for PAR) Cell_Viability->Mechanism_Studies Animal_Model Animal Model Selection (e.g., Xenograft) Mechanism_Studies->Animal_Model Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) Animal_Model->Efficacy_Studies Toxicity_Studies Toxicity & PK/PD Studies Efficacy_Studies->Toxicity_Studies

Caption: A generalized experimental workflow for the preclinical assessment of a novel PARP inhibitor, from initial synthesis to in vivo efficacy studies.

References

Benchmarking 3-amino-N-isopropylbenzamide Against Known Neuroprotective Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited publicly available data on the neuroprotective properties of 3-amino-N-isopropylbenzamide, this guide presents a hypothetical profile for this compound, designated as "Compound X," for illustrative and comparative purposes. The data for the established neuroprotective agents, Edaravone and N-acetylcysteine (NAC), is based on published experimental findings.

Introduction

The relentless progression of neurodegenerative diseases necessitates the continuous development and evaluation of novel neuroprotective agents. This guide provides a comparative benchmark of a novel compound, this compound (referred to herein as Compound X), against two well-established neuroprotective agents: Edaravone and N-acetylcysteine (NAC). Edaravone is a potent free radical scavenger, while NAC acts as a precursor to the endogenous antioxidant glutathione.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Data Presentation

The following table summarizes the neuroprotective effects of Compound X (hypothetical data), Edaravone, and N-acetylcysteine in an in vitro model of oxidative stress-induced neuronal cell death.

Parameter Compound X (Hypothetical) Edaravone N-acetylcysteine (NAC)
Assay MTT AssayMTT AssayMTT Assay
Cell Type SH-SY5Y (Human Neuroblastoma)Neural Stem Cells (NSCs)SH-SY5Y (Human Neuroblastoma)
Insult Hydrogen Peroxide (H₂O₂)Hydrogen Peroxide (H₂O₂)Hydrogen Peroxide (H₂O₂)
Concentration for Max Protection 25 µM10 µM1 mM
% Increase in Cell Viability 65%Increased cell viability[1]Partially prevented decrease in cell viability[1]
Assay LDH Release AssayLDH Release AssayLDH Release Assay
Cell Type SH-SY5Y (Human Neuroblastoma)Neural Stem Cells (NSCs)SH-SY5Y (Human Neuroblastoma)
Insult Hydrogen Peroxide (H₂O₂)Hydrogen Peroxide (H₂O₂)Hydrogen Peroxide (H₂O₂)
Concentration for Max Protection 25 µM10 µM1 mM
% Decrease in LDH Release 50%Decreased LDH release[1]Not specified
Proposed Mechanism of Action Modulator of Apoptotic PathwaysFree Radical Scavenger, Nrf2 Activator[1]Glutathione Precursor, Antioxidant[1]

Experimental Protocols

In Vitro Neuroprotection Assay Using MTT

This protocol outlines a standard method for assessing the neuroprotective effects of a compound against oxidative stress-induced cell death in a neuronal cell line, such as SH-SY5Y.

1. Cell Culture and Seeding:

  • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (Compound X, Edaravone, NAC) in a suitable solvent (e.g., DMSO or sterile water).

  • On the day of the experiment, prepare serial dilutions of the compounds in a serum-free culture medium.

  • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the test compounds.

  • Incubate the cells with the compounds for a predetermined pre-treatment period (e.g., 2 hours).

3. Induction of Oxidative Stress:

  • Prepare a fresh solution of hydrogen peroxide (H₂O₂) in a serum-free culture medium at a concentration known to induce approximately 50% cell death (e.g., 200 µM, to be optimized for the specific cell line).

  • After the pre-treatment period, add the H₂O₂ solution to the wells containing the test compounds.

  • Include control wells: untreated cells (vehicle control) and cells treated with H₂O₂ only (negative control).

  • Incubate the plates for 24 hours.

4. Cell Viability Assessment (MTT Assay):

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Express the cell viability as a percentage of the vehicle-treated control cells.

  • Plot the percentage of cell viability against the compound concentration to determine the protective effect.

Visualizations

Signaling Pathways

G Hypothetical Neuroprotective Pathway of Compound X cluster_stress Oxidative Stress cluster_compound Compound X Intervention cluster_cell Neuronal Cell H2O2 H2O2 Bax Bax H2O2->Bax activates Compound_X Compound_X Bcl2 Bcl2 Compound_X->Bcl2 upregulates Caspase3 Caspase3 Bax->Caspase3 activates Bcl2->Bax inhibits Apoptosis Apoptosis Caspase3->Apoptosis induces Cell_Survival Cell_Survival

Caption: Hypothetical mechanism of Compound X in mitigating apoptosis.

G Neuroprotective Signaling of Edaravone and NAC cluster_edaravone Edaravone cluster_nac N-acetylcysteine (NAC) cluster_ros Oxidative Stress Edaravone Edaravone Nrf2 Nrf2 Edaravone->Nrf2 activates ROS ROS Edaravone->ROS scavenges ARE ARE Nrf2->ARE translocates to Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS detoxifies NAC NAC Cysteine Cysteine NAC->Cysteine provides GSH GSH Cysteine->GSH synthesizes GSH->ROS neutralizes Neuronal_Damage Neuronal_Damage ROS->Neuronal_Damage causes

Caption: Mechanisms of Edaravone and NAC in combating oxidative stress.

Experimental Workflow

G In Vitro Neuroprotection Assay Workflow Start Start Seed_Cells Seed SH-SY5Y cells in 96-well plate Start->Seed_Cells Adhere Allow cells to adhere (24 hours) Seed_Cells->Adhere Pretreat Pre-treat with compounds (Compound X, Edaravone, NAC) Adhere->Pretreat Induce_Stress Induce oxidative stress (e.g., H2O2) Pretreat->Induce_Stress Incubate Incubate (24 hours) Induce_Stress->Incubate MTT_Assay Perform MTT assay Incubate->MTT_Assay Measure_Absorbance Measure absorbance (570 nm) MTT_Assay->Measure_Absorbance Analyze_Data Analyze data and calculate cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing in vitro neuroprotective efficacy.

References

Statistical Analysis of 3-amino-N-isopropylbenzamide: A Comparative Data Deficit

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of comparative studies and experimental data for 3-amino-N-isopropylbenzamide. While information regarding its chemical properties and availability from commercial suppliers is accessible, in-depth research detailing its biological activity, mechanism of action, and comparative performance against other compounds is not presently available. This data deficit precludes the creation of a detailed comparative guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as requested.

General Information on Benzamides

The benzamide chemical scaffold is a core component in a variety of biologically active molecules.[1] Derivatives of this structure have been investigated for a range of therapeutic applications, including potential antimicrobial and anticancer properties.[1][2] However, it is crucial to note that the biological activities of the broader class of N-substituted benzamides cannot be directly attributed to this compound without specific experimental evidence.[2]

Data on Structurally Related Compounds

Limited information is available for some structurally related benzamide derivatives, which may offer a speculative glimpse into potential areas of investigation for this compound. For instance, 3-aminobenzamide is known as an inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death.[3] Studies on other benzamide derivatives have explored their potential as tubulin polymerization inhibitors and modulators of other cellular pathways.[1]

Conclusion

At present, the scientific community has not published sufficient data to conduct a statistical analysis or create a comparative guide for this compound. The absence of experimental data, including IC50 values, detailed assay protocols, and mechanistic studies, makes it impossible to fulfill the request for a comprehensive comparison with other alternatives. Further foundational research is required to elucidate the biological activities and potential therapeutic applications of this specific compound. Without such data, any comparative analysis would be purely speculative and lack the necessary scientific rigor for researchers, scientists, and drug development professionals.

References

Safety Operating Guide

Proper Disposal of 3-amino-N-isopropylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 3-amino-N-isopropylbenzamide (CAS Number: 81882-62-4), a compound utilized in various research and development applications. Adherence to these protocols is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.

Due to its classification as an irritant and the potential for allergic skin reactions and harm if swallowed, this compound must be managed as hazardous waste.[1][2] Disposal should always be conducted through a licensed and certified chemical waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3]

Hazard Assessment and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact and potential allergic reactions.
Eye Protection Safety glasses with side shields or chemical gogglesProtects eyes from splashes and potential irritation.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if generating dust or aerosols.Prevents inhalation of the compound.

Step-by-Step Disposal Protocol

The following procedure outlines the systematic process for the safe segregation, containerization, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Unused Compound: The original container with the unused or expired compound should be securely sealed and placed in a designated hazardous waste container.

    • Contaminated Materials: All materials contaminated with this compound, such as weighing paper, contaminated gloves, and bench paper, must be collected in a dedicated, leak-proof, and clearly labeled solid waste container.[6]

  • Liquid Waste (if in solution):

    • Solutions containing this compound should be collected in a designated hazardous liquid waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers:

    • Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.

    • The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[6]

2. Container Management:

  • Use containers that are compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.

  • Ensure all waste containers are in good condition, free from leaks, and have a secure, tight-fitting lid.

  • Keep containers closed at all times, except when adding waste.

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".

  • If the waste is a mixture, list all components, including solvents.

4. Storage:

  • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • This area should be away from incompatible materials.

  • Ensure secondary containment is used to prevent spills.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Complete all required hazardous waste manifests and documentation as provided by your EHS department or the waste disposal company.

Experimental Workflow for Disposal

cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_management Container Management cluster_storage_disposal Storage & Final Disposal A Assess Hazards & Don PPE B Segregate Solid & Liquid Waste A->B Handle with Care C Collect in Designated Containers B->C Use Separate Containers D Securely Seal Containers C->D E Label with 'Hazardous Waste' & Chemical Name D->E Ensure Proper Identification F Store in Secure Accumulation Area E->F G Contact EHS for Pickup F->G Schedule Disposal H Complete Waste Manifest G->H Provide Documentation

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-N-isopropylbenzamide

This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and benzamides, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE.[1][2]

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][3][4]

Operational Plan for Handling

A systematic approach is crucial for the safe handling of this compound. The following step-by-step operational plan should be followed.

Pre-Handling Preparation
  • Risk Assessment : Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment : Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

  • Personal Protective Equipment : Don all required PPE as outlined in the table above before entering the handling area.[1]

Handling Procedures
  • Weighing : When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine particulates.

  • Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reactions : All reactions involving this compound should be carried out in a certified chemical fume hood.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin. Decontaminate all work surfaces.

The following diagram illustrates the standard operational workflow for handling this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_start Start: Plan Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check weigh Weigh Compound ppe_check->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate Experiment Complete dispose Dispose of Waste decontaminate->dispose wash Wash Hands dispose->wash end End wash->end End of Process

Caption: Operational Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[2][5]

Waste Type Disposal Procedure
Unused or Expired Solid Compound Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
Solutions containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for organic waste.[1]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[1]
General Disposal Guidelines:
  • Labeling : All waste containers must be clearly labeled with the full chemical name and associated hazards.[2][5]

  • Segregation : Do not mix incompatible waste streams.[2][5]

  • Storage : Store waste containers in a designated satellite accumulation area within the laboratory.[5]

  • Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule waste pickup.[5]

The following diagram outlines the decision-making process for the disposal of waste generated from handling this compound.

Disposal Workflow for this compound Waste start Start: Waste Generated waste_type Waste Type? start->waste_type solid_waste Solid Waste (Unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end End of Disposal ehs_pickup->end

Caption: Disposal Workflow for this compound Waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.